molecular formula C49H63N5O13S2 B14754393 AF568 NHS ester

AF568 NHS ester

Cat. No.: B14754393
M. Wt: 994.2 g/mol
InChI Key: YRFFGLVXBMUQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF568 NHS ester is a useful research compound. Its molecular formula is C49H63N5O13S2 and its molecular weight is 994.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H63N5O13S2

Molecular Weight

994.2 g/mol

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium

InChI

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3

InChI Key

YRFFGLVXBMUQQI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: AF568 Photophysics & Quantum Yield Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alexa Fluor 568 (AF568) is a sulfonated rhodamine derivative engineered for high photostability and pH insensitivity. In aqueous buffer (PBS, pH 7.2), AF568 exhibits a fluorescence quantum yield (Φ) of 0.69 . This value represents a significant improvement over traditional spectrum-matched fluorophores like Lissamine Rhodamine B, primarily due to the introduction of sulfonate groups that enhance hydrophilicity and suppress aggregation-induced quenching (AIQ).

This guide provides the photophysical profile of AF568 and details the Comparative Method for verifying its quantum yield, a self-validating protocol essential for assay standardization in drug development and quantitative microscopy.

Part 1: Photophysical Profile

The following parameters define the behavior of AF568 in standard physiological buffers.

ParameterValueConditions
Quantum Yield (Φ) 0.69 PBS (pH 7.2), 22°C
Excitation Max (λex) 578 nmAqueous Buffer
Emission Max (λem) 603 nmAqueous Buffer
Extinction Coefficient (ε) ~88,000 – 91,000 cm⁻¹M⁻¹Aqueous Buffer
Fluorescence Lifetime (τ) 3.6 nsWater, 22°C
Chemical Class Sulfonated RhodamineZwitterionic, Hydrophilic
Reference Standard Fluorescein (0.01 M NaOH)Manufacturer Standard

Expert Insight: While Thermo Fisher cites Fluorescein (Φ=0.92) as the reference standard, this is spectrally suboptimal due to the large gap between Fluorescein emission (520 nm) and AF568 excitation (578 nm). For high-precision independent verification, Rhodamine 101 (Φ≈1.0 in Ethanol) is the preferred spectral match, minimizing errors from detector sensitivity calibration.

Part 2: Quantum Yield Mechanics & Jablonski Diagram

The quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[1][2] For AF568, a Φ of 0.69 implies that 69% of absorbed energy is released as fluorescence, while 31% is lost to non-radiative decay pathways (internal conversion, intersystem crossing).

Diagram 1: Jablonski Diagram for AF568

This diagram illustrates the electronic transitions governing the quantum yield.

Jablonski S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption (hν) (Excitation) S1->S0 Fluorescence (hν') (Φ = 0.69) S1->S0 Internal Conversion (Heat) T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Non-Radiative Decay

Caption: Simplified Jablonski diagram showing the competition between Fluorescence (Red) and Non-Radiative Decay (Yellow/Grey).

Part 3: Experimental Protocol (Comparative Method)

To measure the quantum yield of AF568, you must use the Comparative Method (Williams et al.).[3] This method calculates Φ by comparing the integrated fluorescence intensity of AF568 to a reference standard with a known Φ.

Core Directive: The Self-Validating Loop

A valid QY measurement requires that the gradients of the integrated fluorescence vs. absorbance plots for both the sample and standard are linear (R² > 0.99) and pass through the origin. If they do not, the system is invalid (likely due to aggregation or inner filter effects).

Materials
  • Test Sample: AF568 in PBS (pH 7.2).

  • Reference Standard:

    • Option A (Manufacturer): Fluorescein in 0.01 M NaOH (Φ = 0.92).

    • Option B (Precision): Rhodamine 101 in Ethanol (Φ = 1.0).

  • Instrument: Spectrofluorometer with corrected detection limits.

Step-by-Step Workflow
  • Absorbance Tuning (The Critical Step):

    • Prepare stock solutions of AF568 and the Standard.

    • Create a dilution series (5 points) for both.

    • CRITICAL: Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.[1][4]08) for the most concentrated sample. This prevents the Inner Filter Effect (re-absorption of emitted light).

  • Acquisition:

    • Set excitation wavelength (λex).[1][4][5][6][7] Note: If using Fluorescein, λex must be ~490nm (suboptimal for AF568). If using Rhodamine 101, λex can be ~530-560nm.

    • Record the fluorescence emission spectrum for each dilution.

    • Integrate the area under the curve (AUC) for each spectrum.

  • Data Plotting:

    • Plot Integrated Fluorescence (Y-axis) vs. Absorbance (X-axis) .

    • Calculate the slope (Gradient, Grad) for both AF568 and the Standard.

  • Calculation: Use the Parker-Rees equation:

    
    
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Quantum Yield[1][2][3][4][5][6][8][9][10][11]
      
    • 
      : Slope of the line
      
    • 
      : Refractive index of the solvent (PBS = 1.334; Ethanol = 1.361)
      
    • 
      : AF568
      
    • 
      : Standard
      
Diagram 2: QY Measurement Workflow

QY_Workflow start Start: Select Standard (Rhodamine 101 or Fluorescein) prep Prepare Dilution Series (5 concentrations) start->prep check_od Check Absorbance (OD) Is OD < 0.1? prep->check_od check_od->prep No (Dilute further) measure Measure Fluorescence Spectra (Same parameters for Sample & Std) check_od->measure Yes integrate Integrate Emission Area (Total Photon Count) measure->integrate plot Plot: Integrated Area vs. Absorbance Calculate Slopes (Grad) integrate->plot calc Apply Parker-Rees Equation Correct for Refractive Index plot->calc

Caption: Operational workflow for comparative quantum yield determination.

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Non-linear Plot Inner Filter EffectDilute samples until OD < 0.05.
Low QY Calculation AggregationEnsure AF568 is in a polar buffer (PBS); avoid pure water storage for stocks.
Spectral Mismatch Detector SensitivityIf using Fluorescein (Green) vs AF568 (Red), ensure the fluorometer has a valid spectral correction file applied to the detector.

References

  • University of California, Irvine (UCI). A Guide to Recording Fluorescence Quantum Yields (The Comparative Method). [Link]

  • BAM (Federal Institute for Materials Research). Standardization of Fluorescence Quantum Yield Measurements. [Link]

Sources

Technical Guide: Alexa Fluor 568 Extinction Coefficient & Quantitative Analysis

[1]

Executive Summary

For researchers utilizing Alexa Fluor™ 568 (AF568), the molar extinction coefficient (

578 nm91,300 cm⁻¹M⁻¹

This value is the critical constant required for determining the concentration of the fluorophore in solution and calculating the Degree of Labeling (DOL) for antibody-drug conjugates (ADCs) or immunofluorescence probes. Note that while AF568 is frequently excited by the 561 nm laser line in flow cytometry and microscopy, the extinction coefficient specifically at 578 nm represents the dye's spectral peak (

Part 1: Photophysical Properties & Spectral Mechanics

The Spectral Fingerprint

AF568 is a sulfonated rhodamine derivative designed to address the solubility and photostability limitations of older fluorophores like Lissamine Rhodamine B. Its spectral profile is engineered to match the 568 nm spectral line of the Ar-Kr mixed-gas laser , though it is now most commonly excited by the 561 nm solid-state laser .

ParameterValueNotes
Excitation Max (

)
578 nm The wavelength where

= 91,300 cm⁻¹M⁻¹.[1]
Emission Max (

)
603 nm Peak fluorescence output.
Extinction Coefficient (

)
91,300 cm⁻¹M⁻¹ Measure of how strongly the dye absorbs light at

.[2]
Correction Factor (

)
0.46 CRITICAL: The absorbance contribution of AF568 at 280 nm.
Fluorescence Quantum Yield (

)
0.69 High efficiency relative to other red dyes.
Why 578 nm Matters

In a spectrophotometer, you are measuring the physical absorbance of the molecule. Because 578 nm is the peak of the excitation curve, the extinction coefficient at this wavelength is the standard reference value.

  • If measuring at 578 nm: Use

    
    .
    
  • If measuring at 561 nm: The extinction coefficient is slightly lower (approx. 85-90% of max), but for standard DOL calculations, you should always measure absorbance at the peak (578 nm) to minimize error.

Part 2: Critical Application – Degree of Labeling (DOL)

The most frequent error in preparing fluorescent conjugates is using the wrong Correction Factor (


Failure to account for this (using


) will artificially inflate your calculated protein concentration, leading to a calculated DOL that is significantly lower than reality.
The Mathematics of Correction

To determine the concentration of the antibody (IgG) in a conjugate solution, you must subtract the absorbance signal generated by the dye at 280 nm from the total absorbance at 280 nm.

The Corrected Protein Absorbance (


):

The Degree of Labeling Formula:

Where:

  • 
     cm⁻¹M⁻¹ (for standard whole IgG).[2]
    
  • 
     cm⁻¹M⁻¹.[2]
    

Part 3: Validated Protocol for DOL Determination

Objective: Accurately calculate the DOL of an AF568-IgG conjugate using a UV-Vis spectrophotometer.

Materials
  • Instrument: UV-Vis Spectrophotometer (e.g., NanoDrop or standard cuvette-based system).

  • Buffer: PBS, pH 7.2 (free of preservatives like Sodium Azide which absorb at 280 nm).

  • Sample: Purified AF568-antibody conjugate.

Step-by-Step Workflow
  • Baseline Correction:

    • Blank the spectrophotometer using the exact buffer used for the conjugate (PBS).

  • Dilution (If required):

    • If using a cuvette, dilute the conjugate so that

      
       is between 0.1 and 1.0. Record the Dilution Factor (DF).
      
  • Data Acquisition:

    • Measure Absorbance at 280 nm (

      
      ).[2][3]
      
    • Measure Absorbance at 578 nm (

      
      ).
      
  • Calculation:

    • Input values into the logic flow below.

Logic Flow Visualization

DOL_CalculationInput_A280Input: A280(Total Absorbance)Calc_CorrectionCalculate A_protein:A280 - (A578 * 0.46)Input_A280->Calc_CorrectionInput_A578Input: A578(Dye Peak)Input_A578->Calc_CorrectionCorrectionCalc_MolarDye[Dye] (M):A578 / 91,300Input_A578->Calc_MolarDyeConst_CFCF280 = 0.46(Dye UV Correction)Const_CF->Calc_CorrectionConst_EpsDyeε_dye = 91,300(at 578 nm)Const_EpsDye->Calc_MolarDyeConst_EpsIgGε_IgG = 203,000Calc_MolarProt[Protein] (M):A_protein / 203,000Const_EpsIgG->Calc_MolarProtCalc_Correction->Calc_MolarProtResult_DOLFinal DOL:[Dye] / [Protein]Calc_MolarProt->Result_DOLCalc_MolarDye->Result_DOL

Figure 1: Logical workflow for determining Degree of Labeling (DOL) correcting for AF568 UV absorbance.

Part 4: Troubleshooting & QC

If your calculated DOL falls outside the optimal range (typically 3–6 dyes per antibody for AF568), consult the diagnostic tree below.

Common Failure Modes
  • DOL < 2 (Under-labeled): Weak signal. Caused by hydrolysis of the NHS-ester (wet DMSO/buffer) or interfering agents (Tris/Glycine) in the conjugation buffer.

  • DOL > 8 (Over-labeled): High background/nonspecific binding. AF568 is sulfonated and fairly soluble, but excessive labeling can still alter antibody pharmacokinetics or cause precipitation.

Troubleshooting_TreeStartAnalyze DOL ResultLowDOLLow DOL (< 3)Start->LowDOLHighDOLHigh DOL (> 7)Start->HighDOLOptimalOptimal (3-6)Start->OptimalCheckBufferCheck Buffer:Did it contain Tris/Glycine?LowDOL->CheckBufferCheckRatioCheck Molar Ratio:Was dye excess > 20x?HighDOL->CheckRatioCheckReagentCheck NHS-Ester:Was it stored dry?CheckBuffer->CheckReagentNoAction_DialyzeAction: Dialyze Antibodyinto PBS pH 7.2-8.0CheckBuffer->Action_DialyzeYes (Amine Contamination)Action_FreshAction: Use freshaliquot of dyeCheckReagent->Action_FreshNo (Hydrolysis)CheckTimeCheck Time/Temp:>1hr or >RT?CheckRatio->CheckTimeNoAction_ReduceAction: Reduce DyeInput RatioCheckRatio->Action_ReduceYesCheckTime->Action_ReduceYes

Figure 2: Diagnostic logic for optimizing antibody conjugation efficiency.

References

    AF568 NHS Ester: A Comprehensive Technical Guide for Bioconjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    This in-depth guide serves as a technical resource for the effective use of AF568 NHS ester in bioconjugation. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results. We will cover the fundamental properties, safety protocols, and detailed experimental workflows for this versatile fluorescent label.

    Core Properties and Chemical Identity

    This compound, also known as Alexa Fluor™ 568 NHS Ester, is a bright, orange-fluorescent dye widely utilized for labeling primary amines in proteins, antibodies, and other biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent attachment to primary amines (-NH2) on lysine residues and the N-terminus of proteins, forming a stable amide bond.[2][3][4]

    PropertyValue
    CAS Number 247145-38-6[5]
    Molecular Weight ~791.8 g/mol [2][5][6]
    Excitation Maximum 578 nm[3][6][7]
    Emission Maximum 602-603 nm[1][3][6][7]
    Extinction Coefficient ~88,000-91,000 cm⁻¹M⁻¹[6]
    Appearance Solid[2][5]
    Solubility DMSO, DMF[2][5]

    The fluorophore is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10, making it suitable for a wide range of biological applications.[2][5][8]

    The Labeling Reaction: A Mechanistic Overview

    The core of the labeling process is the reaction between the NHS ester and a primary amine, a classic example of nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[9][10]

    G cluster_reactants Reactants cluster_products Products AF568 AF568-NHS Ester LabeledProtein AF568-Protein (Stable Amide Bond) AF568->LabeledProtein Reaction at pH 7.2-9 Protein Protein-NH2 (Primary Amine) Protein->LabeledProtein NHS NHS (Leaving Group) G A 1. Prepare Protein Solution C 3. Perform Conjugation Reaction A->C B 2. Prepare this compound Stock Solution B->C D 4. Purify the Labeled Protein C->D E 5. Characterize the Conjugate D->E

    Sources

    Technical Deep Dive: Optimizing Alexa Fluor 568 with 561 nm Excitation

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide provides an in-depth analysis of the compatibility between Alexa Fluor 568 (AF568) and 561 nm laser excitation.

    Executive Summary

    Is AF568 compatible with 561 nm laser excitation? Yes. While the excitation maximum of Alexa Fluor 568 (578 nm) is redshifted relative to the 561 nm laser line, it remains one of the most effective fluorophores for this laser source.

    In practical application, AF568 is often preferred over spectrally closer alternatives (like Alexa Fluor 555) due to its superior quantum yield, high extinction coefficient, and exceptional photostability. This guide details the photophysics driving this compatibility, provides optimized instrument configurations, and outlines a validated protocol for high-fidelity imaging.

    Photophysics & Spectral Analysis[1]

    To understand why a laser line 17 nm away from the peak is effective, we must analyze the excitation cross-section.

    Spectral Characteristics
    ParameterValueNotes
    Excitation Max 578 nmPeak absorption.
    Emission Max 603 nmPeak fluorescence.[1][2][3]
    Laser Line 561 nmCommon DPSS (Diode-Pumped Solid-State) laser.
    Excitation Efficiency ~75–85%Estimated efficiency at 561 nm relative to peak.
    Extinction Coefficient 91,300 cm⁻¹M⁻¹High molar absorptivity compensates for off-peak excitation.
    Quantum Yield 0.69High efficiency of photon emission.
    The "Off-Peak" Advantage

    Although Alexa Fluor 555 (Ex Max: 555 nm) spectrally aligns perfectly with the 561 nm laser, Alexa Fluor 568 is frequently the superior choice for three mechanistic reasons:

    • Stokes Shift Separation: AF568 has a larger Stokes shift, pushing its emission further into the red (603 nm) compared to AF555 (565 nm). This allows for easier spectral separation from green fluorophores (e.g., GFP/AF488), reducing bleed-through artifacts.[4]

    • Brightness Compensation: The high intrinsic brightness (Extinction Coefficient × Quantum Yield) of AF568 means that even when excited at ~80% efficiency (at 561 nm), the resulting signal is often brighter than AF555 excited at 100%.

    • Photostability: AF568 is renowned for its resistance to photobleaching, making it ideal for confocal Z-stacking and STED/STORM super-resolution microscopy.

    Spectral Workflow Diagram

    The following diagram illustrates the photon path and spectral separation logic.

    SpectralWorkflow Laser 561 nm Laser Source (DPSS) Sample Sample (AF568 Labeled) Laser->Sample Illumination Excitation Excitation (Off-Peak ~80% Eff) Sample->Excitation Absorption Emission Fluorescence Emission (Peak 603 nm) Excitation->Emission Stokes Shift Filter Bandpass Filter (600/40 nm) Emission->Filter Photon Flux Detector Detector (PMT / HyD) Filter->Detector Filtered Signal

    Caption: Photon path from 561 nm excitation to detection, highlighting the off-peak excitation and Stokes shift.

    Instrument Configuration & Optimization

    To maximize the signal-to-noise ratio (SNR) when using AF568 with a 561 nm laser, specific optical components are required.

    Recommended Filter Sets

    Standard "RFP" or "TRITC" filter sets are generally compatible, but "TexRed" sets are often better suited for AF568.

    ComponentSpecificationRationale
    Excitation Filter None (Laser) or 560/40 nmIf using a white light source, use 560/40. For lasers, the line width is sufficient.
    Dichroic Mirror 565 nm LP (Longpass)Reflects 561 nm laser; transmits emission >565 nm.
    Emission Filter 600/40 nm (Bandpass)Captures the peak (603 nm) while blocking laser reflection.
    Alternative Emission 610/60 nmBroader collection for dim samples, but higher risk of autofluorescence.
    Detector Settings
    • PMT (Photomultiplier Tube): Ensure the PMT is sensitive in the red range. Standard bialkali PMTs drop off in sensitivity >600 nm. A multialkali or GaAsP PMT is highly recommended for AF568.

    • Gain/Offset: AF568 is bright.[3][5][6][7][8] Start with lower gain to avoid saturation.

    Multiplexing Strategy: The "Green-Orange-Far Red" Trio

    AF568 is the linchpin of the classic 3-color immunofluorescence panel because it sits perfectly between green (AF488) and far-red (AF647) dyes.

    Cross-Talk Analysis
    • AF488 Bleed-Through: AF488 emission tails off around 600 nm. If your AF568 emission filter is too wide (e.g., 570–650 nm), you may detect AF488 signal in the AF568 channel.

      • Solution: Use a narrow bandpass (e.g., 600/30 nm) or sequential scanning.

    • 561 nm Laser Exciting AF488: Negligible. The 561 nm line is too far red to excite AF488.

    • 561 nm Laser Exciting AF647: Negligible.

    Multiplexing Workflow Diagram

    Multiplexing L488 488 nm Laser AF488 Alexa Fluor 488 (Green) L488->AF488 L561 561 nm Laser AF568 Alexa Fluor 568 (Orange/Red) L561->AF568 L640 640 nm Laser AF647 Alexa Fluor 647 (Far-Red) L640->AF647 Ch1 Ch1: 500-550 nm AF488->Ch1 Ch2 Ch2: 580-620 nm (Target for AF568) AF488->Ch2 Bleed-through risk AF568->Ch2 Ch3 Ch3: 660-720 nm AF647->Ch3

    Caption: Multiplexing logic showing primary signal paths and potential bleed-through risks from AF488 into the AF568 channel.

    Validated Experimental Protocol

    High-Fidelity Immunofluorescence Staining for AF568

    Objective: Label intracellular targets with AF568 secondary antibodies for confocal imaging.

    Reagents
    • Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

    • Permeabilization: 0.2% Triton X-100 in PBS.

    • Blocking Buffer: 5% Normal Goat Serum (NGS) + 0.1% Triton X-100 in PBS.

    • Secondary Antibody: Goat anti-Mouse/Rabbit IgG conjugated to Alexa Fluor 568 (2 µg/mL).

    Step-by-Step Workflow
    • Fixation: Incubate cells in 4% PFA for 15 minutes at room temperature (RT).

      • Note: Do not over-fix; 15 mins is optimal to preserve antigenicity.

    • Wash: 3 x 5 minutes with PBS.

    • Permeabilization: Incubate in 0.2% Triton X-100 for 10 minutes .

    • Blocking: Incubate in Blocking Buffer for 60 minutes at RT to prevent non-specific binding.

    • Primary Antibody: Dilute primary antibody in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.

    • Wash: 3 x 5 minutes with PBS + 0.05% Tween-20.

    • Secondary Labeling (Critical Step):

      • Dilute AF568 secondary antibody 1:500 to 1:1000 (approx. 2–4 µg/mL) in Blocking Buffer.

      • Protect from light (foil cover).

      • Incubate for 1 hour at RT.

    • Final Wash: 3 x 5 minutes with PBS.

    • Mounting: Mount with antifade medium (e.g., ProLong Diamond) to further enhance photostability. Cure for 24 hours before imaging.

    Troubleshooting & Common Pitfalls

    IssueCauseSolution
    Weak Signal 561 nm laser power too low.Increase laser power to 2–5%. Ensure the detector gain is optimized.
    High Background Antibody aggregates or insufficient blocking.Spin down secondary antibody (10k rpm, 5 min) before use. Extend blocking time.
    Bleed-Through (Green) AF488 signal leaking into AF568 channel.[9]Tighten AF568 emission filter (start collection at 590 nm, not 570 nm). Use sequential scanning.
    Photobleaching High laser power during focusing.Use "Fast Scan" or low laser power mode while finding the focal plane.

    References

    • FluoroFinder. Alexa Fluor 568 Spectral Properties and Multiplexing. [Link]

    Sources

    Methodological & Application

    Application Note: AF568 NHS Ester Labeling Optimization

    Author: BenchChem Technical Support Team. Date: February 2026

    This Application Note provides a definitive guide to labeling proteins with Alexa Fluor™ 568 (AF568) NHS Ester, specifically focusing on the critical pH 8.3 Sodium Bicarbonate buffering system.

    Topic: High-Efficiency Protein Labeling with Alexa Fluor™ 568 NHS Ester Buffer System: Sodium Bicarbonate, pH 8.3 (Amine-Free) Target Audience: Protein Chemists, Structural Biologists, Drug Development Scientists

    Introduction & Mechanistic Basis

    The success of N-hydroxysuccinimide (NHS) ester labeling relies entirely on the kinetic competition between two reactions: aminolysis (formation of the desired amide bond) and hydrolysis (inactivation of the dye).[1]

    • The Target: Primary amines (

      
      ) found on the N-terminus of proteins and the 
      
      
      
      -amino group of Lysine residues.[1][2]
    • The pH Paradox:

      • Below pH 7.5: Lysine residues (

        
        ) are fully protonated (
        
        
        
        ).[1] They lack the lone pair of electrons required for nucleophilic attack.[1] Result: No labeling.
      • Above pH 9.0: Hydroxide ions (

        
        ) outcompete the protein amines.[1] The NHS ester hydrolyzes rapidly (
        
        
        
        ). Result: Wasted dye, low efficiency.
      • The "Goldilocks" Zone (pH 8.3): At this specific pH, a sufficient fraction of amines are deprotonated to react, while the hydrolysis rate remains manageable (

        
        ).[1]
        
    Reaction Mechanism

    The following diagram illustrates the nucleophilic attack of the primary amine on the NHS ester carbonyl, releasing NHS as a byproduct.[1][2]

    NHS_Reaction NHS_Ester AF568-NHS Ester (Activated Electrophile) Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Nucleophilic Attack Protein Protein-NH2 (Nucleophile @ pH 8.3) Protein->Intermediate Conjugate AF568-Protein Conjugate (Stable Amide Bond) Intermediate->Conjugate Elimination Byproduct NHS Group (Leaving Group) Intermediate->Byproduct

    Figure 1: Mechanism of NHS-ester aminolysis.[1] The reaction requires a deprotonated amine, strictly controlled by the buffer pH.

    Materials & Reagents

    Critical Reagent: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

    Do NOT use Tris or Glycine. These buffers contain primary amines that will react with the dye, completely inhibiting protein labeling.[1]

    The "Dual-Stock" Recipe (Recommended for Precision)

    This method uses a conjugate acid/base pair to achieve pH 8.3 without using strong acids or bases that might cause local denaturation.[1]

    ComponentConcentrationPreparation Instructions
    Stock A
    
    
    
    
    Dissolve
    
    
    Sodium Bicarbonate in
    
    
    
    
    .
    Stock B
    
    
    
    
    Dissolve
    
    
    Sodium Carbonate in
    
    
    
    
    .
    Final Buffer pH 8.3 Start with
    
    
    of Stock A . Slowly add Stock B while monitoring with a calibrated pH meter until pH reaches 8.3 .

    Storage: Store at

    
     for up to 2 weeks. Discard if precipitate forms. Fresh preparation is preferred for critical assays.
    
    Other Required Materials
    • AF568 NHS Ester: Store at

      
      , desiccated.
      
    • Anhydrous DMSO or DMF: For dissolving the dye.[3] Must be amine-free and dry.

    • Purification Column: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.

    • Protein Stock: Concentration should be

      
       for optimal kinetics.
      

    Experimental Protocol

    Workflow Overview

    Labeling_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_purification Phase 3: Purification P1 Buffer Exchange Protein into pH 8.3 Buffer R1 Mix Dye & Protein (10-20x Molar Excess) P1->R1 P2 Dissolve AF568 NHS in Anhydrous DMSO P2->R1 R2 Incubate 1 hr @ RT (Dark) R1->R2 C1 Desalting Column (Remove Free Dye) R2->C1 C2 Elute Conjugate in Storage Buffer (PBS) C1->C2

    Figure 2: Step-by-step workflow for AF568 conjugation.

    Detailed Steps
    Step 1: Protein Preparation[1][4]
    • Ensure the protein is in the pH 8.3 Bicarbonate Buffer .[5]

    • If the protein is in PBS or Tris, perform a buffer exchange using a desalting column or dialysis.[5]

      • Alternative (Fast): If the protein is in a high-concentration PBS stock (

        
        ), add 
        
        
        
        volume of
        
        
        Sodium Bicarbonate (pH 8.5)
        to shift the pH to
        
        
        .
    • Adjust protein concentration to

      
      .
      
    Step 2: Dye Preparation[3][5]
    • Remove this compound from the freezer and equate to room temperature before opening (prevents condensation/hydrolysis).

    • Dissolve dye in anhydrous DMSO to a concentration of

      
       (approx. 
      
      
      
      ).
      • Note: Prepare this immediately before use.[4] NHS esters degrade in solution.[2]

    Step 3: Conjugation Reaction[1][6]
    • Calculate the volume of dye needed for a 10-fold to 20-fold molar excess .

      • Formula:

        
        
        
    • Add the dye dropwise to the protein solution while gently vortexing.

    • Incubate for 1 hour at Room Temperature or 2 hours at

      
       . Protect from light.[7]
      
    Step 4: Quenching (Optional)

    Add

    
     volume of 
    
    
    
    Tris (pH 8.[1]0) or
    
    
    Glycine to stop the reaction. Incubate for 15 mins. This ensures no unreacted NHS ester remains to crosslink during purification.
    Step 5: Purification[6]
    • Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with your storage buffer (typically PBS pH 7.4).

    • Load the reaction mixture.

    • Elute the protein.[1][5] The labeled protein (high MW) will elute first; the free dye (low MW) will remain trapped in the column.

    Quality Control: Degree of Labeling (DOL)

    To validate the experiment, you must calculate how many dye molecules are attached to each protein molecule.[1]

    Constants for Alexa Fluor™ 568
    ParameterValueSource
    Extinction Coeff.[1][8][9] (
    
    
    )
    
    
    Thermo Fisher [1]
    Correction Factor (
    
    
    )
    0.46AAT Bioquest [2]
    Absorbance Max (
    
    
    )
    
    
    Calculation Protocol
    • Measure absorbance of the conjugate at 280 nm (

      
      ) and 578 nm  (
      
      
      
      ) using a UV-Vis spectrophotometer.
    • Calculate Protein Concentration (

      
      ): 
      
      
      
      
      (Where
      
      
      is the extinction coefficient of your specific protein, e.g., IgG
      
      
      ).[1]
    • Calculate DOL:

      
      [1]
      
    • Target DOL:

      • Antibodies (IgG): 3–6 dyes/protein (Optimal brightness vs. specificity).

      • Smaller Proteins: 1–3 dyes/protein.[1]

    Troubleshooting Guide

    IssueProbable CauseSolution
    Low DOL (< 1) Buffer contained amines (Tris/Glycine).[1]Ensure strict use of Carbonate/Bicarbonate buffer.
    pH was too low (< 7.5).Verify pH of buffer is 8.3 using a calibrated meter.[4]
    Hydrolyzed Dye.[1]Use fresh anhydrous DMSO; do not store dye in solution.
    High DOL (> 8) Protein concentration too low.[1]Concentrate protein to
    
    
    before labeling.
    Too much dye excess.Reduce molar excess from 20x to 10x or 5x.
    Precipitation Over-labeling (hydrophobic dye aggregation).[1]Reduce DOL; spin down sample to remove aggregates.

    References

    • Hermanson, G. T. (2013).[1][5] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard text for amine-reactive chemistry mechanisms).

    Sources

    Technical Application Note: High-Efficiency Conjugation of Alexa Fluor® 568 NHS Ester to Amine-Modified Oligonucleotides

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Scientific Rationale

    The conjugation of Alexa Fluor® 568 (AF568) to oligonucleotides is a critical workflow for high-resolution microscopy, FISH (Fluorescence In Situ Hybridization), and FRET-based assays. AF568 is preferred over traditional rhodamine derivatives due to its superior photostability, high quantum yield, and pH insensitivity.

    This guide details the covalent attachment of AF568 NHS ester to a 5' or 3' amine-modified oligonucleotide.[1] The mechanism relies on the nucleophilic attack of the primary amine (on the oligo linker) upon the N-hydroxysuccinimide (NHS) ester of the dye, forming a stable amide bond.[1]

    Critical Success Factor: The reaction is strictly pH-dependent and sensitive to competing nucleophiles. The presence of ammonium ions (

    
    ) or Tris buffer will catastrophically reduce yield by quenching the NHS ester.
    

    Material Science & Chemical Properties

    Fluorophore Specifications (AF568)
    PropertyValueNotes
    Excitation Max 578 nmMatches 561 nm laser lines perfectly.
    Emission Max 603 nmDistinct orange-red fluorescence.
    Extinction Coeff.[2][3][4] (
    
    
    )
    ~91,300
    
    
    High absorptivity for bright signal.
    Correction Factor (
    
    
    )
    0.45Critical for yield calculations.
    Reactive Group NHS Ester (Succinimidyl Ester)Hydrolyzes rapidly in aqueous solution.
    Oligonucleotide Requirements
    • Modification: 5' or 3' Amino-Modifier C6 (or C12). The C6 spacer reduces steric hindrance between the dye and the DNA strand.

    • Purity: HPLC purified is recommended to ensure the amine linker is intact.

    • Counter-Ion: MUST be Sodium (

      
      ) or Potassium (
      
      
      
      ).
      Ammonium (
      
      
      ) salts are strictly prohibited.

    Pre-Conjugation Workflow: The "Ammonium Trap"

    Most commercial oligonucleotides are supplied lyophilized from buffers containing ammonium salts. If not removed, ammonium ions will compete with your oligo for the dye, resulting in "labeled salt" and unlabeled DNA.

    Protocol: Ammonium Removal (Ethanol Precipitation)

    • Resuspend oligo in

      
       Nuclease-free water.
      
    • Add

      
      3M Sodium Acetate (pH 5.2) . Do NOT use Ammonium Acetate.[5]
      
    • Add

      
       (3 volumes) of ice-cold 100% Ethanol.
      
    • Freeze at

      
       for 30 minutes.
      
    • Centrifuge at

      
       for 15 minutes at 
      
      
      
      .
    • Decant supernatant; wash pellet with 70% Ethanol.[6]

    • Air dry and resuspend in the Labeling Buffer (see below).

    Conjugation Protocol

    Reagent Preparation
    • Labeling Buffer: 0.1 M Sodium Tetraborate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ), pH 8.5.
      • Why pH 8.5? At pH < 8.0, the amine is protonated (

        
        ) and unreactive.[5] At pH > 9.0, the NHS ester hydrolyzes too fast. pH 8.5 is the "Goldilocks" zone.
        
    • Dye Stock: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

      • Caution: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water in DMSO will deactivate the dye.

    Step-by-Step Reaction
    • Oligo Solubilization: Dissolve the amine-modified oligo in Labeling Buffer to a concentration of

      
       (e.g., 10-20 nmol in 20-40 
      
      
      
      ).
    • Dye Addition: Add a 10-15 molar excess of AF568 dye to the oligo solution.

      • Calculation: If you have 10 nmol oligo, use 100-150 nmol dye.

    • Solvent Check: Ensure the final volume contains at least 20-30% organic solvent (DMSO/DMF) if the dye precipitates, but keep organic content < 50% to prevent oligo precipitation.

    • Incubation: Incubate for 2 hours at Room Temperature or Overnight at

      
        in the dark.
      
      • Expert Note: Gentle agitation (shaker) is recommended.

    • Quenching: Add

      
       volume of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted dye. Incubate for 15 minutes.
      
    Workflow Diagram

    ConjugationWorkflow Start Lyophilized Amine-Oligo CheckSalt Check Counter-Ion (Is it NH4+?) Start->CheckSalt Precip Ethanol Precip. (Use NaOAc) CheckSalt->Precip Yes (NH4+ present) Buffer Resuspend in 0.1M NaHCO3 (pH 8.5) CheckSalt->Buffer No (Na+ salt) Precip->Buffer React Mix: 15x Dye Excess Incubate 2hr @ RT Buffer->React DyePrep Dissolve AF568-NHS in Anhydrous DMSO DyePrep->React Add Fresh Quench Quench with Tris (Scavenge Excess Dye) React->Quench Purify Purification (See Strategy) Quench->Purify

    Caption: Logical workflow for NHS-ester conjugation, highlighting the critical ammonium removal step.

    Purification Strategy

    Unreacted dye must be removed.[7] The choice of method depends on required purity.

    MethodPurityYieldTimeBest For
    Ethanol Precip.[1][5] (x2) MediumHigh2 hrsGeneral PCR, standard microscopy.
    Spin Column (G-25) MediumHigh10 minRapid screening, long oligos (>20mer).
    RP-HPLC Very HighMedium4 hrsFRET, therapeutic dev, short oligos.

    Recommended Protocol (Spin Column + Precip):

    • Pass reaction through a Sephadex G-25 spin column (e.g., NAP-5 or PD-10) to remove >90% of free dye.

    • Perform one round of Ethanol Precipitation (using NaOAc) to concentrate the oligo and remove trace organics.

    Quality Control & Calculations

    Quantification requires correcting for the dye's absorbance at 260 nm.

    The Math
    • Measure Absorbance at 260 nm (

      
      ) and 578 nm (
      
      
      
      ).
    • Calculate Dye Concentration (

      
      ): 
      
      
      
      
    • Calculate Oligo Concentration (

      
      ): 
      
      
      
      
      
      
      (Note:
      
      
      is sequence dependent. Use a calculator like OligoAnalyzer).
    • Degree of Labeling (DOL):

      
      
      

    Target DOL:

    • Excellent: > 85%

    • Acceptable: 50% - 85%

    • Poor: < 50% (Repurify or repeat reaction)

    Troubleshooting Guide

    ObservationRoot CauseSolution
    Low DOL (<20%) Buffer pH too low (< 8.0).Adjust buffer to pH 8.5 strictly.
    Ammonium contamination.[1][7]Repeat Ethanol Precipitation with NaOAc.
    Wet DMSO (Hydrolysis).Use fresh anhydrous DMSO.
    Oligo Precipitates Too much organic solvent.Keep DMSO/DMF < 50% of total volume.
    High Background Free dye remaining.Use HPLC or dual spin-column purification.

    References

    • Glen Research. (n.d.). Labeling Amino-Modifiers with NHS Esters.[1][5][6][7][8] Retrieved from [Link]

    Sources

    Technical Guide: AF568 NHS Ester Integration in High-Parameter Flow Cytometry

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This technical guide details the integration of Alexa Fluor® 568 (AF568) NHS Ester into multicolor flow cytometry panels. While AF568 is a photostable, bright fluorophore, its optimal use requires precise control over conjugation chemistry and spectral management. This document provides a validated protocol for antibody labeling via N-hydroxysuccinimide (NHS) ester chemistry and outlines strategic panel design to mitigate spillover issues associated with the 561 nm excitation line.

    Part 1: The Chemistry & Physics of AF568 NHS Ester

    Fluorophore Characteristics

    AF568 is a sulfonated rhodamine derivative. Unlike Phycoerythrin (PE), which is a large protein complex (240 kDa), AF568 is a small organic molecule (~792 Da). This structural difference makes AF568 ideal for intracellular staining where large fluorophores may suffer from steric hindrance.

    PropertyValueNotes
    Excitation Max 578 nmOptimally excited by 561 nm (Yellow-Green) laser.
    Emission Max 603 nmDetectable in the 610/20 nm bandpass filter.
    Extinction Coeff.[1] (
    
    
    )
    91,300 cm
    
    
    M
    
    
    High absorptivity contributes to brightness.
    Correction Factor (CF
    
    
    )
    0.11Critical for calculating protein concentration post-labeling.
    Reactive Group NHS EsterTargets primary amines (
    
    
    ) on Lysine and N-terminus.
    The Reaction Mechanism (NHS Ester)

    The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the target antibody to form a stable amide bond, releasing NHS as a byproduct.

    • Critical Parameter (pH): The reaction is pH-dependent. At low pH, amines are protonated (

      
      ) and unreactive.[2][3] At high pH (>9.0), the NHS ester hydrolyzes rapidly in water before labeling the protein.[3] Optimal pH is 8.3. 
      
    • The "Tris Trap": Buffers containing primary amines (Tris, Glycine) or stabilizers (BSA, Gelatin) act as competitive substrates, neutralizing the dye before it labels the antibody. These must be removed.

    Part 2: Panel Design Strategy

    Laser & Filter Configuration

    AF568 is a "Yellow-Green" laser dye. While it can be excited by the 488 nm (Blue) laser (approx. 45% efficiency), this is suboptimal and increases spillover into FITC/GFP channels.

    • Primary Excitation: 561 nm Laser.[4][5][6]

    • Primary Detector: 610/20 nm (often labeled "PE-Texas Red" or "ECD" channel).

    Spectral Topology & Spillover

    When designing a panel, AF568 occupies the "Orange/Red" emission space.

    • Major Conflict (Avoid): PE-Texas Red (or ECD/PE-CF594).[7] These are spectrally identical to AF568. You cannot use AF568 and PE-Texas Red on the same cell population in conventional cytometry.

    • Spillover Source (Incoming): PE . PE emits broadly; significant compensation is required to remove PE signal from the AF568 detector.

    • Spillover Target (Outgoing): PE-Cy5 or PE-Cy7 . AF568 has a long emission tail that can leak into red-shifted detectors.

    Panel Logic Visualization

    The following diagram illustrates the spectral hierarchy and conflict zones for AF568.

    AF568_Panel_Logic Laser 561 nm Laser (Yellow-Green) AF568 Target: AF568 (Em: 603 nm) Laser->AF568 Excitation PE PE (Spills INTO AF568) Laser->PE PE_TR PE-Texas Red (Direct Conflict) AF568->PE_TR MUTUALLY EXCLUSIVE PE_Cy5 PE-Cy5 (Receives Spillover) AF568->PE_Cy5 Tail Leakage PE->AF568 Compensation Required

    Caption: Spectral topology showing AF568 excitation dependencies and critical spillover relationships with PE and PE-tandem dyes.

    Part 3: Conjugation Protocol (Step-by-Step)

    This protocol is designed for labeling 100 µg of IgG . Scale linearly.

    Materials Required[1][2][3][7][8][9][10][11][12][13]
    • This compound: (Store at -20°C, desiccated).

    • Antibody: High purity (>90%), free of BSA/Gelatin/Tris.

    • Reaction Buffer: 1M Sodium Bicarbonate (

      
      ), pH 8.3.
      
    • Anhydrous DMSO.

    • Desalting Column: (e.g., Zeba Spin or Sephadex G-25) with 7K MWCO.

    Workflow Diagram

    Conjugation_Workflow Start Start: Purified Antibody (PBS, pH 7.2) Check Check Buffer: Contains Tris or BSA? Start->Check Dialysis Dialysis / Buffer Exchange into PBS Check->Dialysis Yes pH_Adjust Add 1/10th Vol 1M NaHCO3 (pH 8.3) Check->pH_Adjust No Dialysis->pH_Adjust Reaction Incubate 1h @ RT (Dark) pH_Adjust->Reaction Dye_Prep Dissolve AF568 NHS in Anhydrous DMSO Dye_Prep->Reaction Add Dye (10-20x Molar Excess) Purify Purification (Desalting Column) Reaction->Purify QC Measure A280 & A578 Calculate DOL Purify->QC

    Caption: Critical path for NHS ester conjugation. Note the mandatory removal of amine-containing buffers (Tris/BSA) prior to reaction.

    Detailed Procedure
    Phase 1: Antibody Preparation[8]
    • Concentrate: Ensure antibody concentration is >1 mg/mL . (Ideal: 2–5 mg/mL).

    • Buffer Adjustment: If the antibody is in PBS (pH 7.2), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) .

      • Example: To 100 µL antibody, add 10 µL 1M NaHCO3. Final pH will be ~8.3.

      • Warning: If the antibody contains Tris or BSA, you must perform a buffer exchange (dialysis or spin column) into PBS before this step.

    Phase 2: Dye Preparation[8]
    • Remove this compound from freezer and equilibrate to Room Temperature (RT) before opening (prevents condensation hydrolysis).

    • Dissolve dye in anhydrous DMSO to 10 mg/mL .

      • Note: NHS esters hydrolyze in minutes in water. Prepare this immediately before use.

    Phase 3: Conjugation Reaction
    • Calculate Molar Ratio (MR).[9] For AF568 (hydrophilic), a 10x to 15x molar excess of dye over protein is standard for IgG.

    • Add the calculated volume of dye to the antibody solution while vortexing gently.

    • Incubate for 60 minutes at RT , protected from light. Constant rotation is preferred but not strictly necessary.

    Phase 4: Purification
    • Equilibrate a desalting column (7K MWCO) with PBS (+ 0.09% Azide if storing).

    • Apply the reaction mixture to the column.

    • Centrifuge/Elute to separate the labeled antibody (high MW, elutes first) from free dye (low MW, retained).

    Part 4: Quality Control & Validation

    Do not assume the labeling worked. You must calculate the Degree of Labeling (DOL).[1][8]

    Absorbance Measurement

    Use a Nanodrop or Spectrophotometer to measure absorbance at:

    • 280 nm (

      
      ):  Protein absorbance (plus some dye correction).
      
    • 578 nm (

      
      ):  Dye absorbance maximum.
      
    Calculations

    Use the following constants for AF568:

    • 
       cm
      
      
      
      M
      
      
    • 
       (Correction Factor)
      
    • 
       cm
      
      
      
      M
      
      
      (for standard IgG)

    Step 1: Correct Protein Absorbance

    
    
    

    Step 2: Calculate Protein Concentration (M)

    
    
    

    Step 3: Calculate DOL

    
    
    
    • Target DOL: Optimal DOL for AF568 on an IgG is 3 to 6 .

      • < 3: Dim signal.

      • 8: Potential quenching or antibody precipitation.

    Part 5: Troubleshooting

    IssueProbable CauseSolution
    DOL is near zero Buffer contained Tris or Glycine.Dialyze antibody into PBS before adding Bicarbonate.
    DOL is very low (<1) Dye was hydrolyzed (wet DMSO).Use fresh anhydrous DMSO; do not store dye in solution.
    Precipitation Over-labeling (DOL >8).Reduce dye molar excess (try 5x or 8x).
    High Background Free dye remaining.Repeat desalting step or use a larger column.

    References

    Sources

    Application Note & Protocol: Covalent Labeling of Bovine Serum Albumin with Alexa Fluor™ 568 NHS Ester

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Principles and Practice of Amine-Reactive Fluorophore Conjugation

    Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a multitude of assays. The selection of an appropriate fluorophore and a robust conjugation strategy are paramount for generating reliable and reproducible data.[1] Alexa Fluor™ 568, a bright and photostable orange-fluorescent dye, is an excellent choice for applications requiring sensitive detection.[2][3] This guide provides a comprehensive protocol for the covalent labeling of Bovine Serum Albumin (BSA), a widely used standard protein, with Alexa Fluor™ 568 N-hydroxysuccinimidyl (NHS) ester.

    The core of this protocol lies in the specific and efficient reaction between the NHS ester moiety of the dye and primary amines on the protein.[2][4] This reaction, a nucleophilic acyl substitution, targets the unprotonated primary amines found at the N-terminus of the polypeptide chain and on the side chains of lysine residues.[5] The result is a stable amide bond, permanently linking the fluorophore to the protein.[4][5] Understanding the kinetics and influencing factors of this reaction is critical for achieving the desired degree of labeling and preserving protein function.

    Mechanism of Action: The pH-Dependent Aminolysis vs. Hydrolysis Balance

    The success of labeling with an NHS ester is a tale of two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[5] The pH of the reaction buffer is the most critical determinant of this balance.[5][6]

    • Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[5]

    • Optimal pH (8.0 - 8.5): In this slightly alkaline range, a sufficient proportion of primary amines are deprotonated and nucleophilic, allowing for an efficient reaction with the NHS ester. While the rate of hydrolysis also increases with pH, the rate of aminolysis is more significantly accelerated, leading to optimal conjugation efficiency.[5][6]

    • High pH (>9.0): The hydrolysis of the NHS ester becomes exceedingly rapid, significantly reducing the amount of reactive dye available for protein labeling and leading to lower conjugation yields.[5][6] The half-life of an NHS ester can decrease to mere minutes at pH 8.6 at 4°C.[7][8]

    Therefore, maintaining the reaction pH within the optimal 8.0-8.5 range is essential for maximizing the yield of the desired BSA-AF568 conjugate.

    Materials and Reagents

    ReagentSupplierCatalog Number (Example)Notes
    Alexa Fluor™ 568 NHS EsterThermo FisherA20003Store at -20°C, protected from light and moisture. Allow to warm to room temperature before opening.[9]
    Bovine Serum Albumin (BSA)Sigma-AldrichA7906Use a high-purity, amine-free (e.g., no glycine stabilizer) formulation.
    Anhydrous Dimethylsulfoxide (DMSO)Thermo FisherD12345Use high-quality, anhydrous grade to prevent premature hydrolysis of the NHS ester.[2]
    Sodium Bicarbonate (NaHCO₃)Sigma-AldrichS6014For preparation of the reaction buffer.
    Sodium Chloride (NaCl)Sigma-AldrichS9888For buffer preparation.
    Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023For protein dissolution and purification.
    Sephadex® G-25 MediumCytiva17003301For size-exclusion chromatography to remove unconjugated dye.[10][11]
    Chromatography ColumnBio-Rad7321010Appropriate size for the reaction volume.
    1.5 mL Microcentrifuge TubesAxygenMCT-150-C
    SpectrophotometerBeckman CoulterDU 730Capable of measuring absorbance at 280 nm and ~578 nm.

    Experimental Workflow Overview

    The entire process, from reagent preparation to the final characterization of the labeled protein, follows a logical sequence designed to ensure reproducibility and high-quality results.

    experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_purification Phase 3: Purification cluster_analysis Phase 4: Characterization BSA_prep Prepare BSA Solution (10 mg/mL in PBS) Reaction Combine BSA and Dye Incubate 1 hr, RT, Dark BSA_prep->Reaction Buffer_prep Prepare Reaction Buffer (0.1 M NaHCO₃, pH 8.3) Buffer_prep->Reaction Dye_prep Prepare AF568 Stock (10 mg/mL in DMSO) Dye_prep->Reaction Column_prep Prepare Sephadex G-25 Column Separation Apply Reaction Mixture to Column Reaction->Separation Elution Elute with PBS Separation->Elution Collection Collect Colored Protein Fraction Elution->Collection Spectro Measure Absorbance (A280 and A578) Collection->Spectro DOL_calc Calculate Degree of Labeling (DOL) Spectro->DOL_calc

    Caption: Experimental workflow for BSA-AF568 conjugation.

    Detailed Step-by-Step Protocol

    Part 1: Reagent Preparation
    • BSA Solution (10 mg/mL):

      • Weigh out 10 mg of BSA.

      • Dissolve it in 1 mL of 1X PBS, pH 7.4. Ensure the BSA is completely dissolved.

      • Expert Insight: If your BSA is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against PBS before labeling, as these buffers will compete with the protein for the NHS ester.[12]

    • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3):

      • Dissolve 840 mg of sodium bicarbonate in 90 mL of deionized water.

      • Adjust the pH to 8.3 using 1 M NaOH.

      • Bring the final volume to 100 mL with deionized water.

      • Causality Note: This buffer provides the optimal pH to facilitate the deprotonation of lysine residues, making them reactive, while minimizing rapid hydrolysis of the NHS ester.[5][6]

    • Alexa Fluor™ 568 NHS Ester Stock Solution (10 mg/mL):

      • Allow the vial of AF568 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

      • Add 100 µL of anhydrous DMSO to a 1 mg vial of the dye.

      • Vortex thoroughly to ensure the dye is completely dissolved.

      • Trustworthiness Check: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis, even in anhydrous DMSO if trace amounts of water are present.[13][14] For short-term storage, aliquot and store at -20°C, protected from light.[15]

    Part 2: Labeling Reaction
    • Combine Reagents:

      • In a 1.5 mL microcentrifuge tube, combine 1 mL of the 10 mg/mL BSA solution with 100 µL of the 0.1 M sodium bicarbonate reaction buffer. Mix gently.

      • Scientific Rationale: This adjusts the pH of the protein solution to the optimal range for the conjugation reaction.

    • Calculate and Add Dye:

      • The goal is to achieve a specific molar excess of dye to protein. A common starting point for BSA is a 10-15 fold molar excess.

      • Calculation:

        • Moles of BSA = (0.010 g) / (66,463 g/mol ) ≈ 1.5 x 10⁻⁷ mol

        • Moles of AF568 needed (10x excess) = 1.5 x 10⁻⁶ mol

        • Mass of AF568 needed = (1.5 x 10⁻⁶ mol) * (791.8 g/mol ) ≈ 1.19 x 10⁻³ g = 1.19 mg

        • Volume of AF568 stock to add = (1.19 mg) / (10 mg/mL) = 0.119 mL = 11.9 µL

      • Add 11.9 µL of the AF568 stock solution to the BSA solution while gently vortexing.

    • Incubation:

      • Incubate the reaction mixture for 1 hour at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[4][14]

      • Expert Insight: While overnight incubation at 4°C is also an option to slow hydrolysis, a 1-hour incubation at room temperature is generally sufficient for efficient labeling of proteins like BSA.[5][6]

    Part 3: Purification of the Conjugate

    Self-Validation Principle: It is crucial to remove all non-reacted, free dye from the labeled protein. Free dye can lead to high background fluorescence and inaccurate quantification. Size-exclusion chromatography is the most common and effective method for this separation.[5][16]

    • Prepare the Sephadex G-25 Column:

      • Gently resuspend the Sephadex G-25 resin in PBS.

      • Pack a chromatography column (e.g., 10 mL volume) with the resin.

      • Equilibrate the column by washing it with at least 3-4 column volumes of PBS. This ensures the buffer within the column matrix is exchanged for PBS.

    • Apply Sample and Elute:

      • Carefully apply the entire reaction mixture (approx. 1.1 mL) to the top of the prepared column.

      • Allow the sample to enter the resin bed completely.

      • Begin eluting the column with PBS.

      • Visual Cue: You will observe two colored bands separating on the column. The first, faster-moving band is the larger, orange-colored BSA-AF568 conjugate. The second, slower-moving band is the smaller, unbound AF568 dye.

    • Collect Fractions:

      • Collect the first colored band (the BSA-AF568 conjugate) in a clean collection tube. Avoid collecting the slower-moving free dye band.

      • The purified protein conjugate is now ready for characterization and downstream applications.

    Part 4: Characterization - Determining the Degree of Labeling (DOL)

    The Degree of Labeling (DOL), or the average number of fluorophore molecules per protein molecule, is a critical quality control parameter.[17][18] It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm for AF568).[14][19]

    ParameterSymbolValueSource
    Molecular Weight of BSAMW_prot66,463 g/mol (Da)[20]
    Molar Extinction Coefficient of BSA at 280 nmε_prot43,824 M⁻¹cm⁻¹[20]
    Molecular Weight of this compoundMW_dye791.8 g/mol (Da)[2][19][21][22]
    Molar Extinction Coefficient of AF568 at 578 nmε_dye88,000 M⁻¹cm⁻¹[2][19][21]
    Correction Factor (CF) for AF568 at 280 nmCF0.53 (A₂₈₀ / A_max)[23]

    Calculation Protocol:

    • Measure Absorbance: Measure the absorbance of the purified BSA-AF568 conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈). Dilute the sample in PBS if necessary to be within the linear range of the spectrophotometer.

    • Calculate Protein Concentration: The absorbance of the dye at 280 nm must be accounted for to get an accurate protein concentration.[24][25]

      • Corrected A₂₈₀ = A₂₈₀_measured - (A₅₇₈_measured × CF)

      • Protein Concentration (M) = Corrected A₂₈₀ / ε_prot

    • Calculate Dye Concentration:

      • Dye Concentration (M) = A₅₇₈_measured / ε_dye

    • Calculate Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

    Desired Outcome: An optimal DOL for most applications is between 2 and 7. Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity, while under-labeling results in a weak signal.[17]

    References

    • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Institutes of Health. [Link]

    • Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]

    • Alexa Fluor 568 para-isomer. PubChem. [Link]

    • Fluorescent labeling and modification of proteins. National Institutes of Health. [Link]

    • NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

    • Bovine serum albumin. Wikipedia. [Link]

    • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. National Institutes of Health. [Link]

    • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]

    • Sephadex G-25 resins and prepacked formats. Cytiva. [Link]

    • A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]

    • Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

    • G-25 Gel Filtration Desalting Column. G-Biosciences. [Link]

    • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

    • Sephadex G-25. MP Biomedicals. [Link]

    • Understanding Bovine Serum Albumin: Molecular Weight and Its Significance. Oreate AI. [Link]

    • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]

    • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

    • What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? Bosterbio. [Link]

    • Bovine serum albumin. DrugPedia. [Link]

    • Optimized delivery of fluorescently labeled proteins in live bacteria using electroporation. SpringerLink. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting AF568 NHS Ester Conjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Chemistry of Failure

    Low conjugation efficiency with NHS (N-hydroxysuccinimide) esters is rarely a "bad batch" of dye. It is almost always a kinetic battle between two competing reactions: Aminolysis (the desired formation of a stable amide bond with your protein) and Hydrolysis (the irreversible inactivation of the dye by water).

    With Alexa Fluor™ 568 (AF568), a sulfonated rhodamine derivative, this battle is intensified by its specific physicochemical properties. To fix low efficiency, we must shift the kinetic favorability back toward aminolysis.

    Key Physicochemical Properties of AF568
    PropertyValueCritical Note
    Excitation / Emission 578 nm / 603 nmVisually bright orange/red.
    Extinction Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    )
    ~91,300 cm
    
    
    M
    
    
    Used for calculating concentration.
    Correction Factor (CF
    
    
    )
    0.46 CRITICAL: Failure to use this leads to massive DOL calculation errors.
    Reactive Group NHS EsterMoisture sensitive; half-life is pH dependent.

    Phase 1: Pre-Reaction Diagnostics (The "Silent Killers")

    Q1: "I used standard PBS, but my labeling is weak. Why?"

    Diagnosis: Your buffer pH is likely too low to drive the reaction efficiently, or you have hidden amines.

    The Science: NHS esters react with deprotonated primary amines (

    
    ). The 
    
    
    
    -amino group of Lysine has a pKa of ~10.5. At pH 7.4 (PBS), less than 1% of Lysines are deprotonated and nucleophilic. While the N-terminus (pKa ~9) is available, it only provides one labeling site.
    • The Fix: Shift pH to 8.3 – 8.5 . At this pH, the nucleophilicity of Lysines increases significantly without accelerating hydrolysis to an unmanageable rate [1].

    Q2: "Can I use Tris-HCl or Glycine to adjust the pH?"

    Diagnosis: Fatal Error. The Science: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. They are smaller and more mobile than your protein. They will outcompete your protein for the dye molecules, resulting in highly fluorescent buffer and non-fluorescent protein.

    • The Fix: Use Sodium Bicarbonate (0.1 M, pH 8.3) or Borate buffer. If your protein is in Tris, you must dialyze or desalt it into an amine-free buffer before adding the dye.

    Q3: "I dissolved the dye in DMSO last week. Is it still good?"

    Diagnosis: The reagent is likely hydrolyzed (dead). The Science: NHS esters are extremely moisture-sensitive. Even "anhydrous" DMSO absorbs water from the atmosphere over time. The hydrolysis half-life of an NHS ester at pH 8.6 is approximately 10 minutes [2].[1][2]

    • The Fix:

      • Purchase dry/anhydrous DMSO (sealed under argon/nitrogen if possible).

      • Dissolve the dye immediately before use.[2]

      • Discard unused dissolved dye; do not store it.

    Phase 2: Reaction Optimization (The Protocol)

    Q4: "How much dye should I add? Is more always better?"

    Diagnosis: Incorrect Stoichiometry. The Science: Adding too much dye causes "quenching" (fluorophores absorbing each other's energy) and precipitation (over-labeling hydrophobic patches). Adding too little results in low DOL (Degree of Labeling).

    • The Fix:

      • For Antibodies (IgG): Aim for 10-20 molar excess of dye.

      • For smaller proteins: Aim for 5-10 molar excess .

      • Concentration Rule: Keep protein concentration

        
        .[3][4] Second-order reaction kinetics depend on collision frequency. Dilute protein = Hydrolysis wins.
        
    Q5: "What is the Gold Standard Protocol?"

    Below is the self-validating workflow optimized for AF568.

    G start Start: Protein in Storage Buffer check_buffer Check Buffer Composition (Is it Tris/Glycine/Azide free?) start->check_buffer desalt Buffer Exchange (Desalt into 0.1M NaHCO3, pH 8.3) check_buffer->desalt Yes (Contaminants) prep_dye Prepare Dye Stock (Dissolve AF568 in Anhydrous DMSO) check_buffer->prep_dye No (Clean) desalt->prep_dye reaction Conjugation Reaction (Protein >2mg/mL + 15x Dye Excess) (1h @ RT, Dark, Rotation) prep_dye->reaction Immediate Use quench Quench Reaction (Add 100mM Tris or Glycine, pH 8.0) reaction->quench purify Purification (Size Exclusion / Dialysis to remove free dye) quench->purify analyze Calculate DOL (Measure A280 and A578) purify->analyze

    Figure 1: Optimized Workflow for AF568 NHS Ester Conjugation. Note the critical buffer exchange step.

    Phase 3: Post-Reaction Analysis (The Calculation)

    Q6: "My protein concentration looks incredibly high after labeling. Why?"

    Diagnosis: Failure to apply the Correction Factor (CF). The Science: AF568 absorbs light at 280 nm (the same wavelength used to measure protein). If you ignore this, the absorbance reading at 280 nm (

    
    ) is the sum of Protein + Dye. This inflates your calculated protein concentration and artificially lowers your calculated efficiency [3].
    

    The Validated Formula:

    
    
    

    DOL Calculation:

    
    
    Where 
    
    
    
    and
    
    
    is the
    
    
    for AF568.

    Troubleshooting Logic Tree

    Use this decision matrix to diagnose the specific failure point.

    Troubleshooting root Problem: Low Conjugation Efficiency check_dol Is DOL < 1.0? root->check_dol check_buffer Was Buffer Amine-Free? check_dol->check_buffer Yes check_ph Was pH > 8.0? check_buffer->check_ph Yes sol_buffer Solution: Dialyze into NaHCO3 check_buffer->sol_buffer No (Tris present) check_conc Protein Conc > 2mg/mL? check_ph->check_conc Yes sol_ph Solution: Adjust to pH 8.3 check_ph->sol_ph No (pH < 7.5) check_dye Was Dye Fresh? check_conc->check_dye Yes sol_conc Solution: Concentrate Protein (Spin Filter) check_conc->sol_conc No sol_dye Solution: Buy New Dye Use Anhydrous DMSO check_dye->sol_dye No/Unsure

    Figure 2: Diagnostic Logic Tree for isolating the root cause of low labeling efficiency.

    Summary of Critical Parameters

    ParameterOptimal RangeFailure Mode
    Buffer Bicarbonate, Borate, PhosphateTris/Glycine (Competitive Inhibition)
    pH 8.3 – 8.5< 7.5 (Slow reaction); > 9.0 (Hydrolysis)
    Solvent Anhydrous DMSO/DMFWet solvent (Hydrolysis)
    Protein Conc > 2 mg/mL< 1 mg/mL (Hydrolysis outcompetes)
    Temperature Room Temp (1 hr)4°C requires much longer time

    References

    Sources

    Technical Support Center: Purification of AF568 Protein Conjugates

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Method Selection

    The Problem: You have conjugated a protein with AF568. The reaction mixture now contains your labeled protein and a significant excess of free, hydrolyzed dye. Failure to remove this free dye results in high background fluorescence, incorrect Degree of Labeling (DOL) calculations, and non-specific binding in downstream assays.

    The Challenge: AF568 (MW ~792 Da) is a sulfonated, negatively charged fluorophore. While hydrophilic, its charge can cause it to interact electrostatically with positively charged protein domains or filtration membranes, making removal non-trivial.

    Decision Matrix: Selecting Your Purification Strategy

    Do not default to "what is in the drawer." Choose the method based on sample volume and recovery requirements.

    FeatureSpin Desalting Columns (Recommended)Gravity Flow SEC (Traditional)Dialysis (Passive)Ultrafiltration (Concentrators)
    Mechanism Size Exclusion (Centrifugal)Size Exclusion (Gravity)DiffusionMolecular Weight Cutoff (MWCO)
    Sample Vol 10 µL – 4 mL0.5 mL – 2.5 mL0.1 mL – 5 LAny (Concentration dependent)
    Speed Fast (<15 mins)Medium (30–60 mins)Slow (12–24 hours)Medium (30–60 mins)
    Dye Removal >95% (Excellent)>90% (Good)>99% (Excellent)Poor (Dye sticks to membrane)
    Dilution Minimal (1:[1]1)Significant (1:1.5)None (can swell)Concentrates sample
    Best For High recovery, speed, small scale Visual monitoring, larger scale Large volumes, fragile proteins Concentration ONLY (not purification)
    Workflow Visualization

    The following decision tree illustrates the logic for selecting a purification method.

    Purification_Decision_Tree Start Start: AF568 Conjugation Complete Vol_Check Check Sample Volume Start->Vol_Check Small_Vol < 100 µL Vol_Check->Small_Vol Med_Vol 100 µL - 4 mL Vol_Check->Med_Vol Large_Vol > 4 mL Vol_Check->Large_Vol Spin_Col Use Spin Desalting Column (e.g., Zeba, Bio-Spin) Small_Vol->Spin_Col Best Recovery Speed_Check Is Speed Critical? Med_Vol->Speed_Check Dialysis Use Dialysis Cassette (10K MWCO) Large_Vol->Dialysis Speed_Check->Spin_Col Yes Gravity_Col Use Gravity SEC Column (e.g., PD-10, NAP-5) Speed_Check->Gravity_Col No (Visual Control needed) Ultra_Warn Avoid Ultrafiltration (Amicon) for primary dye removal Spin_Col->Ultra_Warn If concentration needed after

    Caption: Logical workflow for selecting the optimal AF568 purification method based on volume and throughput requirements.

    Detailed Protocols

    Protocol A: Spin Desalting (The "Gold Standard")

    Why this works: Spin desalting columns (containing resin like Sephadex G-25 or similar) allow the large protein to pass through the void volume while the small AF568 dye molecules enter the bead pores and are retarded. Centrifugation prevents dilution.[1]

    Materials:

    • Spin Desalting Column (7K MWCO recommended).

    • Equilibration Buffer (PBS pH 7.2 or similar).

    • Centrifuge capable of 1,000 x g.

    Step-by-Step:

    • Column Prep: Invert the column to resuspend the resin. Loosen the cap and snap off the bottom closure.

    • Equilibration: Place column in a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove storage buffer. Discard flow-through.

      • Technical Note: Do not spin faster than recommended; you will collapse the resin bed and ruin the separation.

    • Buffer Exchange (Critical): Add equilibration buffer (e.g., PBS) to the top of the resin bed. Centrifuge again. Repeat this wash 3 times.

      • Why? This ensures the pH and ionic strength match your protein's stability requirements and removes preservatives (azide) from the resin.

    • Sample Loading: Carefully apply the reaction mixture (protein + free dye) to the center of the resin bed.

      • Warning: Do not let the sample run down the side of the tube; it will bypass the resin (channeling).

    • Elution: Place the column into a clean 1.5 mL microcentrifuge tube. Centrifuge at 1,000 x g for 2 minutes.

    • Result: The flow-through contains purified AF568-protein conjugate. The free dye remains trapped in the column (visible as a pink/purple band at the top).

    Protocol B: Gravity Flow SEC (Visual Confirmation)

    Why this works: Gravity columns (e.g., PD-10) allow you to see the separation. The protein (high MW) runs fast; the dye (low MW) runs slow. You can physically stop collecting before the free dye elutes.

    Step-by-Step:

    • Equilibration: Equilibrate the column with ~25 mL of PBS (or specific buffer).

    • Load: Apply the sample (up to 2.5 mL for a PD-10 column) to the top of the bed. Allow it to enter the bed completely.

    • Elute: Add buffer to the top.

    • Collection:

      • Fast Band (Protein): You will see a fast-moving, lightly colored band. Collect this.

      • Slow Band (Free Dye): You will see a distinct, slower-moving, intense purple/pink band. Stop collecting before this band reaches the bottom.

    Quality Control: Calculating Degree of Labeling (DOL)

    You cannot assume purification worked; you must validate it. If free dye is present, your DOL calculation will be artificially high.

    Constants for Alexa Fluor™ 568:

    • Molar Extinction Coefficient (

      
      ):  91,300 cm⁻¹M⁻¹
      
    • Correction Factor (

      
      ):  0.46 (This corrects for the dye's absorbance at 280 nm)[1]
      
    • 
      :  578 nm[2]
      

    The Formula:

    
    
    
    
    
    

    Data Table: Typical QC Values

    Parameter Expected Range (IgG) Warning Sign Cause of Failure
    DOL 3.0 – 6.0 > 8.0 Free dye not removed; Protein aggregation
    DOL 3.0 – 6.0 < 1.0 Conjugation failed; Hydrolysis of NHS ester

    | A280/A578 | Protein Dependent | Very Low (< 0.[1]1) | No protein recovered; Measuring pure dye |

    Troubleshooting & FAQs

    Q1: I used an Amicon Ultra filter (10k MWCO) to wash away the dye, but the retentate is still very purple and my DOL is 15. What happened? A: Ultrafiltration is efficient for concentration, not purification of hydrophobic or charged dyes. AF568 is negatively charged and can form micelle-like aggregates or interact electrostatically with the membrane surface, preventing it from passing through the pores.

    • Fix: Use a Spin Desalting Column (Protocol A). If you must use ultrafiltration, wash with a buffer containing high salt (500 mM NaCl) to disrupt electrostatic interactions, then exchange back to PBS.

    Q2: My protein precipitated after purification. A: This is likely due to "Over-labeling." If the DOL is too high (>8), the hydrophobic nature of the dye (despite sulfonation) can destabilize the protein structure.

    • Fix: Reduce the molar excess of dye used in the initial reaction (e.g., go from 20x excess to 10x excess) and ensure immediate purification.

    Q3: Can I use dialysis for AF568 removal? A: Yes, but it is slow. AF568 is ~800 Da, so it passes easily through a 10K MWCO membrane. However, because the dye is charged, it may reach equilibrium slowly.

    • Fix: Use at least 3 buffer changes over 24 hours. Add a small amount of charcoal to the dialysis buffer to adsorb free dye and drive the equilibrium outward.

    Q4: I have very low recovery of my protein after using a spin column. A: The protein may be non-specifically binding to the resin.[1]

    • Fix: "Block" the column by washing it with a buffer containing 1% BSA (if BSA won't interfere with your assay) or 0.05% Tween-20 before loading your sample. This coats the resin sites that might trap your specific protein.

    References

    • Thermo Fisher Scientific. (2021).[3] Alexa Fluor™ 568 Protein Labeling Kit Protocol.[1] Retrieved from

    • AAT Bioquest. (2023). Correction Factor [Alexa Fluor 568].[1][4] Quest Graph™ Dye Database. Retrieved from

    • Hermanson, G. T. (2013).[1][5] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for mechanism of NHS-ester chemistry and purification).

    • Cytiva (formerly GE Healthcare). (2020). Gel Filtration Principles and Methods.[6] Retrieved from

    Sources

    Technical Support Center: AF568 NHS Ester Optimization

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Insolubility" Paradox

    As researchers, we often diagnose visible particulates in a DMSO stock solution as "insolubility." However, with sulfonated rhodamines like Alexa Fluor® 568 (AF568), true insolubility in polar aprotic solvents (DMSO/DMF) is rare. AF568 is structurally hydrophilic due to its sulfonate groups.

    When users report "solubility issues" with AF568 NHS ester in anhydrous DMSO, the root cause is almost invariably moisture-induced hydrolysis or salt contamination , not the intrinsic solubility of the fluorophore. This guide moves beyond basic instructions to address the physical chemistry governing these failures.

    Diagnostic Workflow: The Triage

    Before altering your protocol, use this decision tree to identify the specific failure mode.

    troubleshooting_tree Start Issue: this compound Particulates in DMSO Step1 Did you equilibrate the vial to RT before opening? Start->Step1 Step2 Is the DMSO fresh (Anhydrous, <50ppm H2O)? Step1->Step2 Yes Fail_Moisture Diagnosis: Hydrolysis Aggregates (Irreversible) Step1->Fail_Moisture No (Condensation) Step2->Fail_Moisture No (Old DMSO) Test_Spin Action: Centrifuge (10,000 x g, 5 min) Step2->Test_Spin Yes Fail_Salt Diagnosis: Salt Contamination (Dye likely active) Measure Measure Absorbance of Supernatant Test_Spin->Measure Result_Good Absorbance matches theoretical conc? Measure->Result_Good Outcome_Use Use Supernatant (Precipitate is salt) Result_Good->Outcome_Use Yes Outcome_Dead Dye Degraded (Discard) Result_Good->Outcome_Dead No (Low Signal) Outcome_Use->Fail_Salt Cause

    Figure 1: Diagnostic logic flow for identifying the root cause of AF568 precipitation. Blue nodes indicate entry, Red indicates critical failure, Green indicates actionable steps.

    The Chemistry of Failure

    To troubleshoot effectively, you must understand why the failure occurs.

    Mechanism A: Hydrolysis-Driven Precipitation

    The N-hydroxysuccinimide (NHS) ester is thermodynamically unstable in the presence of water.

    • The Reaction: Water acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

    • The Result: The active ester converts to a carboxylic acid (non-reactive) and releases NHS.

    • The Visual: The carboxylic acid form of AF568 often has different solubility parameters than the ester. In "wet" DMSO, this hydrolyzed by-product can form micro-aggregates that look like undissolved powder.

    Mechanism B: The "Cold Trap"

    This compound is stored at -20°C. If the vial is opened before reaching room temperature, atmospheric water vapor condenses instantly onto the hygroscopic dye powder.

    • Impact: This creates a localized high-water environment, hydrolyzing the dye before you even add solvent.

    Troubleshooting Q&A

    Q1: I added anhydrous DMSO to the dye, but I see a fine pellet at the bottom. Is the dye bad? A: Not necessarily.

    • Possibility 1 (Most Likely): If the supernatant is deeply colored (bright pink/red), the precipitate is likely residual buffer salts (like NaCl or TEAB) from the manufacturing HPLC purification process. These salts are insoluble in DMSO.

    • Action: Centrifuge at 10,000

      
       g for 3 minutes. Use the supernatant. The dye in solution is likely active.
      
    • Possibility 2: If the solution is pale, the dye has aggregated or hydrolyzed significantly. Discard.

    Q2: Can I use "Molecular Biology Grade" DMSO? A: No.

    • Reasoning: Standard DMSO is hygroscopic and can absorb up to 1-2% water from the air over time. NHS esters degrade in minutes at alkaline pH, but even in neutral DMSO with >0.1% water, the half-life drops significantly over hours.

    • Requirement: Use Anhydrous DMSO (sealed under argon/nitrogen, water content <50 ppm). Once opened, anhydrous DMSO is no longer anhydrous unless stored over molecular sieves.

    Q3: My labeling efficiency is low (<1 dye/protein), but the dye dissolved perfectly. A: This indicates "Silent Hydrolysis."

    • The dye dissolved, but the NHS ester moiety had already hydrolyzed to the carboxylic acid. The fluorophore is still fluorescent, but it is chemically inert.

    • Cause: Old DMSO stock or moisture ingress during storage.

    • Verification: You cannot detect this visually. You must run a reactivity assay (e.g., labeling a small peptide and checking via LC-MS) or simply use fresh reagents.

    Q4: Can I freeze the dissolved DMSO stock for later use? A: We strongly advise against this for this compound.

    • Risk: Repeated freeze-thaw cycles introduce moisture via condensation.

    • Exception: If you must, aliquot into single-use vials, purge with inert gas (Argon/Nitrogen), seal tightly with parafilm, and store at -20°C. Never use a stock older than 2 weeks.

    Optimized Protocols
    Protocol A: Proper Reconstitution (The "Dry" Method)

    Use this for all critical conjugations to ensure >90% reactive species.

    • Equilibration: Remove the this compound vial from the freezer. Let it sit on the bench for 20–30 minutes until the vial feels ambient to the touch. Do not open yet.

    • Solvent Prep: Use a fresh ampule of Anhydrous DMSO. If using a bottle, ensure it was opened recently and stored with desiccant.

    • Dissolution:

      • Add DMSO to achieve a concentration of 1–10 mg/mL . (Avoid dilute stocks <1 mg/mL as they are less stable).

      • Note: AF568 MW is ~994 g/mol .[1] A 10 mM solution is ~10 mg/mL.

    • Mixing: Vortex vigorously for 30 seconds.

    • Clarification: Centrifuge at 10,000

      
       g for 1 minute to pellet any salt contaminants.
      
    • Immediate Use: Add the supernatant to your protein reaction immediately.

    Protocol B: Quantitative Assessment (The "Rescue")

    Use this if you suspect precipitation but need to verify the concentration of the usable supernatant.

    ParameterValue
    Solvent Methanol or Buffer (pH 7)
    Extinction Coefficient (
    
    
    )
    94,000 cm
    
    
    M
    
    
    (at ~578 nm)
    Correction Factor (280 nm) 0.16
    • Take 2

      
      L of your clarified DMSO supernatant (from Protocol A, Step 5).
      
    • Dilute 1:1000 into PBS or Methanol.

    • Measure Absorbance at 578 nm (

      
      ).
      
    • Calculate actual concentration:

      
      
      
    • If the concentration matches your expected input, the precipitate was salt. If it is <50% of expected, the dye has aggregated/precipitated.

    References
    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

    Sources

    Validation & Comparative

    AF568 vs Atto 565 brightness and photostability comparison

    Author: BenchChem Technical Support Team. Date: February 2026

    Brightness, Photostability, and Application Suitability

    Executive Summary

    For high-performance fluorescence microscopy, the choice between Alexa Fluor 568 (AF568) and Atto 565 represents a classic trade-off between raw photon budget and signal specificity .[1]

    • Atto 565 is the superior choice for super-resolution (STED) and single-molecule applications.[1] It offers significantly higher theoretical brightness (~1.7x) and exceptional photostability under high-intensity depletion lasers.[1] However, its neutral charge and higher hydrophobicity can lead to non-specific binding (background) in complex biological samples.[1]

    • Alexa Fluor 568 remains the gold standard for general immunofluorescence (IF) and confocal microscopy .[1] Its sulfonated, hydrophilic nature ensures minimal non-specific binding, providing "cleaner" images in dense intracellular environments, even if it sacrifices some absolute brightness compared to the Atto derivative.

    Part 1: Technical Specifications

    The following data synthesizes manufacturer specifications and independent photophysical studies.

    FeatureAlexa Fluor 568 (AF568)Atto 565
    Core Structure Sulfonated Rhodamine derivativeRhodamine derivative (rigidified)
    Excitation Max 578 nm564 nm
    Emission Max 603 nm590 nm
    Extinction Coeff.[1][2] (
    
    
    )
    ~91,300
    
    
    120,000
    
    
    Quantum Yield (QY) 0.69 (69%)0.90 (90%)
    Theoretical Brightness ~63,000~108,000
    Net Charge (pH 7.4) Negative (Anionic)Neutral (0)
    Hydrophobicity (logD) Low (Hydrophilic)-0.83 (Moderately Hydrophobic)
    Primary Laser Line 561 nm (optimal)561 nm (optimal) or 532 nm
    STED Suitability ModerateExcellent (High depletion efficiency)

    Note on Brightness: Theoretical brightness is calculated as

    
    .[1] While Atto 565 is theoretically ~70% brighter, realized brightness in a biological context depends on the Degree of Labeling (DOL) and the local chemical environment.[1]
    
    Part 2: Deep Dive Performance Analysis
    1. Brightness & Quantum Efficiency

    Atto 565 outperforms AF568 in pure photon output.[1] With an extinction coefficient of 120,000 and a quantum yield of 90%, it is one of the brightest dyes available in the orange-red spectrum.[1]

    • Mechanism: The structural rigidity of the Atto core suppresses non-radiative decay pathways (like internal twisting), allowing more absorbed photons to be emitted as fluorescence.[1]

    • Practical Implication: In Single-Molecule Tracking (SMT) , where every photon counts for localization precision, Atto 565 allows for shorter exposure times or higher localization accuracy than AF568.

    2. Photostability & STED Compatibility

    Atto 565 is engineered for "exceptional" photostability, specifically to withstand the extreme intensities of STED depletion lasers (often

    
    ).[1]
    
    • Data Support: Studies show Atto 565 exhibits a mono-exponential bleaching decay with a significantly longer half-life than standard rhodamines.[1] In STED microscopy, it resists the "bleaching during depletion" effect that often plagues softer dyes.[1]

    • AF568 Performance: While AF568 is far more stable than older dyes like FITC or TRITC, it can undergo faster photodegradation under super-resolution conditions compared to Atto 565.[1]

    3. The "Sticky" Problem: Hydrophobicity & Background

    This is the critical differentiator that often drives researchers back to AF568 .

    • The Cause: Atto 565 has a neutral net charge and a logD of -0.[1]83. This relative hydrophobicity makes it "sticky" toward lipid membranes and hydrophobic protein pockets.[1]

    • The Effect: In fixed cell imaging, Atto 565 may produce higher background signal (non-specific staining) in the cytoplasm or nuclear envelope.[1]

    • The AF568 Advantage: AF568 is highly sulfonated (negatively charged).[1] This charge creates a hydration shell that repels non-specific interactions with cellular components, resulting in the high signal-to-noise ratio (SNR) required for resolving fine structures in dense tissue.[1]

    Part 3: Decision Logic (Visualization)

    The following diagram illustrates the decision process for selecting the correct dye based on your experimental constraints.

    DyeSelection Start Experimental Requirement Resolution Resolution Needed? Start->Resolution STED Super-Resolution (STED/STORM) Resolution->STED Nanoscopy (<50nm) Confocal Confocal / Widefield Resolution->Confocal Diffraction Limited (>200nm) PhotonBudget Photon Budget / Sensitivity? SingleMol Single Molecule / Low Abundance PhotonBudget->SingleMol Critical (Single Fluorophore) HighAbundance High Abundance Target PhotonBudget->HighAbundance Standard SampleType Sample Complexity? LipidDense Lipid-Rich / Tissue Section SampleType->LipidDense High Non-Specific Risk CleanSurface Surface Immobilized / Clean Buffer SampleType->CleanSurface Low Background Risk Result_Atto Select ATTO 565 (High Brightness, High Stability) STED->Result_Atto Requires Depletion Stability Confocal->PhotonBudget SingleMol->SampleType Result_AF Select Alexa Fluor 568 (Low Background, High Specificity) HighAbundance->Result_AF Prioritize Clean Image LipidDense->Result_AF Avoid Hydrophobic Binding CleanSurface->Result_Atto Maximize Signal

    Caption: Decision matrix for selecting between AF568 and Atto 565 based on microscopy modality and sample composition.

    Part 4: Experimental Validation Protocol

    To empirically verify the photostability difference in your specific setup, use this standardized "Bleaching Curve Assay."

    Objective

    Quantify the fluorescence half-life (

    
    ) of both dyes under continuous excitation.
    
    Materials
    • Sample: Secondary antibodies conjugated to AF568 and Atto 565 (target: Tubulin or Actin for defined structures).

    • Mounting Medium: Non-hardening antifade (e.g., ProLong Glass) to minimize oxygen scavenging variables.[1]

    • Microscope: Widefield or Confocal with 561 nm laser.[1]

    Protocol Steps
    • Sample Prep: Stain two coverslips of fixed HeLa cells: one with Primary + AF568-Secondary, one with Primary + Atto 565-Secondary.[1] Ensure antibody concentrations are identical (e.g., 2

      
      g/mL).
      
    • Acquisition Setup:

      • Set laser power to a high stress level (e.g., 50-100% power).

      • Set exposure time to 100-200 ms.[1]

      • Set time-lapse interval to "0" (continuous streaming).

    • Data Collection:

      • Focus on a dense cytoskeletal region.[1]

      • Acquire 300-600 frames continuously.[1]

      • Control: Acquire a background region (no cell) to subtract noise.

    • Analysis:

      • Use ImageJ/Fiji: Image > Stacks > Plot Z-axis Profile.[1]

      • Export values to Excel/Python.[1]

      • Normalize intensity:

        
        .
        
      • Fit to a mono-exponential decay equation:

        
        .[1]
        
      • Calculate Half-life:

        
        .[1]
        

    Expected Result: Atto 565 should exhibit a larger

    
     (slower decay) than AF568, particularly at higher laser power densities.
    
    References
    • Thermo Fisher Scientific. Alexa Fluor 568 Dye Specification Sheet.[1] Retrieved from .[1]

    • ATTO-TEC GmbH. ATTO 565 Data Sheet & Spectral Properties.[1] Retrieved from .[1]

    • Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.[1] Cell Journal, 13(3), 169–172.[3] Link

    • Hughes, L. D., et al. (2014). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.[1] PLoS ONE, 9(2).[1] Link

    • Zanacchi, F. C., et al. (2011). A search for the most photostable fluorescent protein/dye for STED microscopy.[1] (General reference on STED dye selection criteria).

    Sources

    Comparative Guide: AF568 vs. Cy3.5 vs. Texas Red for Fluorescence Microscopy

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    For 90% of modern fluorescence microscopy applications, Alexa Fluor 568 (AF568) is the superior choice. It offers the highest quantum yield (~0.69), superior photostability, and perfect alignment with the standard 561 nm DPSS lasers found in most confocal systems.

    Texas Red is a legacy fluorophore. While it remains a "gold standard" for spectral placement, it suffers from hydrophobicity (precipitation risks), poor photostability, and requires a 594 nm excitation source for optimal performance.

    Cy3.5 is a niche cyanine dye. While it possesses a massive extinction coefficient (absorbs light well), its low quantum yield (~0.15) in aqueous buffers renders it significantly dimmer than AF568 in biological imaging.

    Part 1: The Physics & Chemistry (Spectral Analysis)

    To understand performance, we must look at the photophysical properties. Brightness is a product of how well a dye absorbs light (Extinction Coefficient) and how efficiently it converts that energy into photons (Quantum Yield).

    Table 1: Photophysical Property Comparison
    FeatureAlexa Fluor 568 Cy3.5 Texas Red (Sulfonyl Chloride)
    Core Structure Sulfonated RhodamineCyanineSulforhodamine 101 derivative
    Excitation Max 578 nm581 nm596 nm
    Emission Max 603 nm596 nm615 nm
    Extinction Coeff. (
    
    
    )
    ~91,000 cm
    
    
    M
    
    
    ~116,000 cm
    
    
    M
    
    
    ~85,000 cm
    
    
    M
    
    
    Quantum Yield (QY) 0.69 (High)~0.15 (Low)~0.3 - 0.5 (Medium)
    Solubility High (Hydrophilic)ModerateLow (Hydrophobic)
    Photostability ExcellentModeratePoor
    Scientific Analysis
    • The Brightness Trap: Cy3.5 has a higher extinction coefficient than AF568, theoretically absorbing more light. However, its Quantum Yield (0.15) is poor in aqueous environments. AF568 converts 69% of absorbed photons into signal, making it visually brighter in tissue samples.

    • The Red-Shift: Texas Red is spectrally distinct (red-shifted by ~20nm). If your microscope is equipped with a 594 nm HeNe laser , Texas Red (or the modern Alexa Fluor 594) is physically superior to AF568 because AF568 is not excited efficiently at 594 nm.

    Part 2: Instrument Compatibility & Selection Logic

    Your hardware dictates your dye choice. The shift from gas lasers (Kr/Ar) to solid-state lasers (DPSS) has shifted the industry standard.

    Diagram 1: Spectral Selection Workflow

    This decision tree guides you based on your available laser lines and filter sets.

    DyeSelection Start Start: Identify Laser Line Laser561 561 nm Laser (Standard DPSS) Start->Laser561 Laser594 594 nm Laser (HeNe / Orange) Start->Laser594 Laser543 543 nm Laser (Older HeNe) Start->Laser543 AF568 Select: Alexa Fluor 568 (Optimal Brightness) Laser561->AF568 High QY & Stability Cy3_5 Select: Cy3.5 (Only if AF568 unavailable) Laser561->Cy3_5 Alternative TexasRed Select: Texas Red (Legacy Choice) Laser594->TexasRed If specific filter requires AF594 Select: Alexa Fluor 594 (Modern Replacement for TR) Laser594->AF594 Best Performance Laser543->AF568 Sub-optimal Excitation Laser543->Cy3_5 Acceptable Excitation

    Caption: Decision matrix based on excitation source. Green nodes indicate recommended modern standards.

    Part 3: Experimental Protocol (High-Contrast Immunofluorescence)

    This protocol is designed to mitigate the specific weaknesses of Texas Red (hydrophobicity) while maximizing the signal of AF568.

    Objective: Label intracellular targets with high Signal-to-Noise Ratio (SNR).

    Reagents
    • Fixative: 4% Paraformaldehyde (PFA) in PBS (pH 7.4).

    • Permeabilization: 0.2% Triton X-100.

    • Blocking Buffer (Critical): 5% Normal Goat Serum (NGS) + 1% BSA + 0.1% Tween-20 in PBS.

      • Why: Texas Red is hydrophobic and sticks to membranes. Tween-20 acts as a surfactant to reduce this non-specific binding.

    • Mounting Media: ProLong Gold or Diamond (for AF568) or Vectashield (often better for preserving Texas Red fluorescence, though TR fades faster).[1]

    Step-by-Step Methodology
    • Fixation (15 min): Incubate cells in 4% PFA at Room Temperature (RT).

      • Caution: Do not over-fix; it increases autofluorescence in the orange channel.

    • Wash (3 x 5 min): PBS.

    • Permeabilization (10 min): 0.2% Triton X-100 in PBS.

    • Blocking (60 min): Incubate in Blocking Buffer .

      • Self-Validating Step: If using Texas Red, ensure the solution is well-mixed. If the dye precipitates (looks cloudy), spin it down before adding to the buffer. AF568 will remain clear.

    • Primary Antibody (Overnight, 4°C): Dilute in Blocking Buffer.

    • Wash (3 x 10 min): PBS + 0.05% Tween-20.

      • Note: The addition of Tween here is crucial for removing hydrophobic Texas Red/Cy3.5 aggregates.

    • Secondary Antibody (1 hr, RT, Dark):

      • Concentration: 1:500 to 1:1000 (2-4 µg/mL).

      • Comparison: At equal concentrations, AF568 will appear brighter than Cy3.5 due to higher QY.

    • Final Wash (3 x 10 min): PBS (No Tween in final wash to avoid interference with mounting media curing).

    • Mounting: Apply coverslip with antifade reagent. Cure for 24 hours.

    Part 4: Performance Benchmarking

    Photostability

    Fluorescence microscopy often requires "Z-stacking" (taking multiple images at different depths). This exposes the dye to high laser power for extended periods.

    • AF568: Highly resistant to photobleaching. Retains >80% signal after 30 seconds of continuous high-power illumination.

    • Texas Red: Bleaches rapidly. Signal can drop by 50% within 10-15 seconds of focus adjustment.

    • Cy3.5: Intermediate stability.

    Solubility & Conjugation
    • AF568: The sulfonated rhodamine structure makes it extremely water-soluble. It conjugates easily to antibodies without precipitating proteins.

    • Texas Red: The sulfonyl chloride form is hydrolytically unstable and hydrophobic.[2] Conjugation often results in "over-labeling" where the protein precipitates, leading to "speckled" background in microscopy images.

    Diagram 2: Signal Pathway & Photophysics

    This diagram illustrates why AF568 produces a brighter signal than Cy3.5 despite lower absorbance.

    Photophysics cluster_AF Alexa Fluor 568 cluster_Cy Cy3.5 Photon Excitation Photon (561 nm) AF_Absorb Absorbance (EC ~91k) Photon->AF_Absorb Cy_Absorb Absorbance (EC ~116k) Photon->Cy_Absorb AF_Convert Internal Conversion (QY 0.69) AF_Absorb->AF_Convert AF_Emit High Fluorescence Output AF_Convert->AF_Emit Cy_Convert Internal Conversion (QY 0.15) Cy_Absorb->Cy_Convert Cy_Heat Lost as Heat (Non-Radiative) Cy_Convert->Cy_Heat Major Cy_Emit Low Fluorescence Output Cy_Convert->Cy_Emit Minor

    Caption: Energy transfer efficiency. Note Cy3.5 loses significant energy as heat (non-radiative decay) compared to AF568.

    References

    • Panchuk-Voloshina, N., et al. (1999).[3][4] "Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates."[3][4][5] Journal of Histochemistry & Cytochemistry. Retrieved from [Link]

    • Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. (Source for Cy3.5 spectral data). Retrieved from [Link]

    Sources

    Mastering AF568 Conjugation: A Quantitative Validation Guide for High-Fidelity Labeling

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Validating AF568 Conjugation using Absorbance at 280 nm and 578 nm Content Type: Publish Comparison Guide

    Executive Summary

    In the high-stakes landscape of drug development and super-resolution microscopy, the fidelity of your fluorophore conjugation is as critical as the antibody's specificity. Alexa Fluor® 568 (AF568) has emerged as the gold standard for red-channel imaging, offering superior photostability and brightness compared to legacy dyes like Texas Red or Cy3. However, improper conjugation ratios—either under-labeling (dim signal) or over-labeling (quenching and aggregation)—can compromise assay reproducibility.

    This guide moves beyond basic protocols to establish a self-validating system for AF568 conjugation. We define the precise mathematical framework for calculating the Degree of Labeling (DOL) using the "Dual-Wavelength" absorbance method and benchmark AF568 against its competitors to justify its selection in high-sensitivity workflows.

    Technical Background: The Physics of AF568

    To validate conjugation, one must understand the spectral behavior of the dye. AF568 is a sulfonated rhodamine derivative. Unlike simple fluorophores, its absorbance at 280 nm is non-negligible. Ignoring this contribution leads to a gross overestimation of protein concentration and a failed conjugation analysis.

    • Excitation Max (

      
      ):  578 nm[1]
      
    • Emission Max: 603 nm[1]

    • Molar Extinction Coefficient (

      
      ):  ~91,300 cm⁻¹M⁻¹ at 578 nm
      
    • Correction Factor (

      
      ):  0.46
      

    The Correction Factor (

    
    )  is the ratio of the dye's absorbance at 280 nm to its absorbance at 578 nm. For AF568, approximately 46%  of its max signal appears at 280 nm, interfering with the standard protein absorbance reading.
    
    Comparative Analysis: Why AF568?

    Before validating the process, we validate the choice of fluorophore. The following data compares AF568 against common alternatives in the 550–600 nm excitation range.

    Table 1: Performance Benchmarking of Red-Channel Fluorophores

    FeatureAlexa Fluor® 568 (AF568)Cy3Texas RedRelevance to Validation
    Brightness High MediumMediumHigher brightness allows for lower DOL (3–6), reducing aggregation risk.
    Photostability Superior ModerateLowCritical for time-lapse imaging; signal remains stable during DOL validation steps.
    pH Sensitivity Insensitive (pH 4–10) SensitiveSensitiveAF568 absorbance readings remain accurate even in variable buffer pH (e.g., during elution).
    Solubility High (Sulfonated) ModerateLow (Hydrophobic)High solubility prevents precipitation during the conjugation reaction.

    Data synthesized from Thermo Fisher and AAT Bioquest comparative studies [1, 2].

    The Self-Validating Protocol: Dual-Wavelength Analysis

    This protocol uses the Beer-Lambert Law to decouple the protein signal from the dye signal.

    Step 1: Sample Preparation
    • Purification: Post-conjugation, you must remove free dye. Use a Sephadex G-25 spin column or extensive dialysis against PBS. Free dye will skew

      
       readings, artificially inflating the calculated DOL.
      
    • Dilution: Dilute the conjugate in PBS so that

      
       is between 0.2 and 1.2. Values outside this linear range of the spectrophotometer introduce significant error.
      
    Step 2: Absorbance Measurement

    Using a quartz cuvette (1 cm path length), measure absorbance at two specific wavelengths:

    • 280 nm (

      
      ):  Total absorbance (Protein + Dye contribution).
      
    • 578 nm (

      
      ):  Dye absorbance only.
      
    Step 3: The Mathematical Logic (DOL Calculation)

    We calculate the molar concentration of the dye and the protein separately.[2]

    A. Correct the Protein Absorbance (

    
    ) 
    Subtract the dye's contribution from the total 
    
    
    
    .[2]
    
    

    B. Calculate Molar Concentrations

    • Protein Concentration (

      
      ): 
      
      
      
      
      (Where
      
      
      for a typical IgG) [3]
    • Dye Concentration (

      
      ): 
      
      
      
      

    C. Calculate Degree of Labeling (DOL)

    
    
    

    Target Specification: For most IgG applications (IF, Flow Cytometry), the optimal DOL is 3 to 6 .

    • < 3: Weak signal.

    • > 6: Risk of quenching and non-specific binding.

    Visualizing the Logic

    The following diagrams illustrate the workflow and the correction logic, ensuring the "black box" of calculation is transparent.

    Diagram 1: The Validation Workflow

    This flowchart details the critical decision points in the conjugation and validation process.

    ValidationWorkflow Start Start: Conjugation Reaction (AF568 NHS Ester + IgG) Purify Purification (Sephadex G-25 / Dialysis) *Critical: Remove Free Dye* Start->Purify Measure Spectrophotometry Measure A280 and A578 Purify->Measure Calc Calculate DOL Apply CF280 = 0.46 Measure->Calc Decision Is DOL within 3 - 6? Calc->Decision Pass Pass: Proceed to Functional Assay Decision->Pass Yes FailLow Fail: DOL < 3 (Under-labeled) Decision->FailLow No FailHigh Fail: DOL > 6 (Over-labeled) Decision->FailHigh No ActionLow Action: Increase Dye:Protein Molar Ratio in Reaction FailLow->ActionLow ActionHigh Action: Decrease Dye:Protein Molar Ratio FailHigh->ActionHigh

    Caption: Operational workflow for AF568 conjugation validation, highlighting the critical decision gate based on calculated DOL.

    Diagram 2: The Correction Factor Logic

    Understanding why we correct A280 is vital for troubleshooting.

    CorrectionLogic cluster_calc Correction Formula A280_Total Measured A280 (Total Signal) Protein_Signal Protein Signal (True IgG) A280_Total->Protein_Signal Contains Dye_Signal Dye Contribution (Interference) A280_Total->Dye_Signal Contains A578 Measured A578 (Pure Dye Signal) A578->Dye_Signal Calculated via CF (0.46 * A578) Equation True Protein A280 = Total A280 - (A578 * 0.46)

    Caption: Visualizing the spectral overlap. The dye contributes to A280, requiring mathematical subtraction to isolate the protein concentration.[2]

    Advanced Validation: Beyond the Spectrophotometer

    While the calculation above is necessary, it is not sufficient for high-value therapeutics or critical assays.

    A. SDS-PAGE (The Purity Check) Run the conjugate on a non-reducing SDS-PAGE gel.

    • Fluorescence Scan: Before staining, image the gel on a fluorescence scanner (Ex 532/561 nm). You should see bands corresponding to the Heavy and Light chains (or whole IgG). Free dye will appear as a fuzzy blob at the dye front. If this is prominent, your purification failed.

    • Coomassie Stain: Stain the gel.[3] The protein bands should align perfectly with the fluorescent bands.

    B. SEC-HPLC (The Aggregation Check) Over-labeling with hydrophobic dyes can cause antibody aggregation.

    • Run the conjugate on a Size Exclusion Chromatography (SEC) column.[4]

    • Success: A single, sharp peak at ~150 kDa (IgG monomer).

    • Failure: Earlier peaks indicating aggregates (>300 kDa). AF568 is highly soluble, making this less likely than with Texas Red, but it remains a critical quality control step [4].

    References
    • ResearchGate. Comparison of SDS-PAGE and SEC for Protein Conjugation Analysis. [Link]

    Sources

    Technical Guide: AF568 NHS Ester Stability in Varying pH Buffers

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Alexa Fluor® 568 (AF568) NHS Ester represents a gold standard in bioconjugation, offering superior photostability and brightness compared to traditional fluorophores like Texas Red-X or TRITC. However, its performance is governed by a critical chemical dichotomy: while the fluorophore itself is exceptionally stable across a broad pH range (pH 4–10), the NHS ester reactive group is highly susceptible to pH-dependent hydrolysis.[1]

    This guide provides a technical analysis of AF568 NHS ester stability, comparing it with market alternatives, and details a self-validating protocol to maximize conjugation efficiency.

    Part 1: The Stability Paradox (Mechanism & Kinetics)[1]

    The "Race Against Time" Mechanism

    The labeling efficiency of this compound is defined by a kinetic competition between two pathways: Aminolysis (desired conjugation) and Hydrolysis (degradation).[1]

    • Aminolysis: Requires unprotonated primary amines (

      
      ).[1] At low pH, amines are protonated (
      
      
      
      ) and unreactive.[2]
    • Hydrolysis: Water molecules attack the NHS ester, cleaving the reactive group and rendering the dye "dead" (non-reactive).[1] This reaction accelerates exponentially with increasing pH.[1]

    Visualization: Kinetic Pathways

    The following diagram illustrates the competing reaction pathways dependent on pH conditions.

    AF568_Reaction_Kinetics AF568 This compound (Reactive) Conjugate AF568-Protein Conjugate (Stable Amide Bond) AF568->Conjugate  Aminolysis  (Optimal at pH 8.3) Waste Hydrolyzed AF568 (Non-Reactive Carboxylate) AF568->Waste  Hydrolysis  (Rapid at pH > 8.5) NHS_Group NHS Leaving Group AF568->NHS_Group Released Protein Protein (Primary Amine) Protein->Conjugate Water Water / OH- Water->Waste

    Caption: Kinetic competition between stable amide bond formation (Aminolysis) and irreversible degradation (Hydrolysis).

    Quantitative Stability Data

    The half-life (

    
    ) of the NHS ester moiety is strictly pH-dependent.[1][3]
    
    Buffer pHTemperatureHalf-Life (
    
    
    ) of NHS Ester
    Reaction Status
    pH 7.0 0°C4 – 5 hoursSlow hydrolysis; amine reaction also slow (protonated amines).[1]
    pH 8.0 4°C~1 hourOptimal Window. Good balance of amine reactivity and stability.[1][4]
    pH 8.6 4°C~10 minutesCritical Zone. High reactivity but rapid degradation.[1][4]
    pH > 9.0 RT< 2 minutesFailure Mode. Hydrolysis dominates; poor yield likely.[1]

    Critical Insight: Unlike the reactive group, the fluorescence of AF568 is stable from pH 4 to pH 10, meaning the dye remains bright even if the conjugation fails or the buffer changes post-labeling [1][2].[1]

    Part 2: Comparative Performance Analysis

    AF568 is often compared to Texas Red and Cy3.[1]5. The table below objectively compares these alternatives based on photostability, solubility, and pH sensitivity.

    FeatureAlexa Fluor® 568 Texas Red-X Sulfo-Cyanine3
    Brightness High (High Quantum Yield)ModerateHigh
    Photostability Superior (Resists bleaching)Low (Bleaches quickly)Moderate
    Solubility High (Sulfonated core)Low (Often requires organic solvent)High
    Fluorescence pH Stability Stable (pH 4–10)StableStable
    Reactive Group Stability Hydrolysis
    
    
    ~10 min @ pH 8.6
    Hydrolysis
    
    
    ~10 min @ pH 8.6
    Hydrolysis
    
    
    ~10 min @ pH 8.6
    Primary Application Confocal, Super-Resolution (STORM)IHC, Flow CytometryMicroarrays, Proteomics

    Verdict: While the NHS ester stability is chemically identical across these dyes (dictated by the NHS group, not the fluorophore), AF568 outperforms Texas Red in solubility and photostability, allowing for more rigorous washing steps without signal loss [3][4].[1]

    Part 3: Optimized Self-Validating Protocol

    This protocol incorporates "Checkpoints" to ensure scientific integrity.

    Materials
    • This compound (Store at -20°C, desiccated).[1]

    • Anhydrous DMSO (Fresh, high quality).[1][3]

    • Labeling Buffer: 0.1 M Sodium Bicarbonate (

      
      ), pH 8.3.[1][5]
      
      • Note: Do NOT use Tris or Glycine buffers (primary amines will compete).

    • Purification: Desalting column (e.g., PD-10 or Zeba Spin).[1]

    Workflow
    Step 1: Reagent Quality Check (Self-Validating Checkpoint)

    Before committing valuable protein, verify the NHS ester is active.[1]

    • Dissolve a small aliquot of this compound in buffer.[1]

    • Measure Absorbance at 260 nm (

      
      ).[1][4]
      
    • Add NaOH to hydrolyze the ester completely.[1]

    • Measure

      
       again.[1]
      
      • Logic: The NHS leaving group absorbs strongly at 260 nm.[1][6] A significant increase in

        
         confirms the ester was intact.[1] If 
        
        
        
        does not change, the reagent is already hydrolyzed (dead) [5].[1]
    Step 2: Solubilization & Mixing
    • Equilibrate this compound to room temperature before opening (prevents condensation).[1][6]

    • Dissolve in anhydrous DMSO to 10 mg/mL.

    • Immediately add to protein solution (concentration > 2 mg/mL) in Bicarbonate Buffer (pH 8.3).

      • Target Molar Ratio: 10–15 moles dye per mole protein.[1]

    Step 3: Incubation
    • Incubate for 1 hour at Room Temperature with continuous stirring.

    • Why? At pH 8.3, the reaction is fast enough to outcompete hydrolysis, but slow enough to prevent precipitation.

    Step 4: Purification & Validation
    • Pass reaction through a desalting column equilibrated with PBS (pH 7.2) to remove free dye.[1]

    • Calculate Degree of Labeling (DOL):

      
      
      
      • 
        : Absorbance of conjugate at 578 nm.[1]
        
      • 
        : Correction factor for AF568 absorbance at 280 nm.
        
      • 
        : 91,300 
        
        
        
        (Extinction coefficient of AF568).[1]

    References

    • National Institutes of Health (NIH). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568 and FITC.[1] Available at: [Link]

    • University of California, Irvine (UCI). Alexa Fluor Dyes: Simply the Best and Brightest.[1] Available at: [Link]

    • G-Biosciences. Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Available at: [Link]

    Sources

    Photostability & Performance Guide: Alexa Fluor 568 vs. Rhodamine Red-X

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Verdict

    For high-performance fluorescence microscopy—particularly confocal and super-resolution modalities—Alexa Fluor 568 (AF568) is the superior choice over Rhodamine Red-X (RRX) .

    While RRX represents a significant improvement over first-generation rhodamines (like TRITC or Lissamine Rhodamine B) due to its "X" spacer arm that reduces quenching, AF568 utilizes a sulfonated rhodamine core. This structural modification confers higher water solubility, reduced aggregation-induced quenching, and significantly enhanced resistance to photobleaching. AF568 typically exhibits 30-50% higher fluorescence retention over sustained excitation periods compared to RRX.

    Technical Specifications Comparison

    The following data synthesizes photophysical properties from standardized spectroscopic analyses.

    FeatureAlexa Fluor 568 (AF568)Rhodamine Red-X (RRX)Impact on Imaging
    Excitation Max 578 nm570 nmAF568 is better matched to the 561 nm solid-state lasers common in modern confocal systems.
    Emission Max 603 nm590 nmAF568 is slightly red-shifted, reducing bleed-through into green channels (e.g., GFP/AF488).
    Extinction Coeff.[1][2][3][] (
    
    
    )
    ~91,300 cm⁻¹M⁻¹~85,000 - 110,000 cm⁻¹M⁻¹Comparable absorptivity, though AF568 is more consistent across conjugation ratios.
    Quantum Yield (QY) 0.69 (High)~0.5 - 0.7 (Variable)AF568 maintains high QY even at high Degree of Labeling (DOL), whereas RRX can suffer from self-quenching if over-labeled.
    Solubility High (Hydrophilic)Moderate (Amphiphilic)AF568 conjugates precipitate less and show lower non-specific background.
    Photostability Class Tier 1 (High)Tier 2 (Moderate-High)AF568 allows for more Z-stacks and longer time-lapse imaging.

    Photostability Analysis

    Mechanistic Insight

    The difference in photostability stems from the chemical engineering of the fluorophore core.

    • Rhodamine Red-X: Uses an aminohexanoyl spacer ("X") to separate the fluorophore from the antibody.[5] This reduces quenching but does not fundamentally alter the susceptibility of the rhodamine core to singlet oxygen (

      
      ) attack.
      
    • Alexa Fluor 568: Incorporates sulfonate groups (

      
      ) directly onto the rhodamine core. These groups serve a dual purpose: they increase hydrophilicity (preventing π-π stacking aggregation) and electronically stabilize the excited state, making the molecule less prone to radical-induced degradation.
      
    Photobleaching Pathways

    The diagram below illustrates the competing pathways between fluorescence emission and photobleaching, highlighting where AF568 provides superior protection.

    PhotobleachingMechanism cluster_AF568 Alexa Fluor 568 Advantage Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (561/578 nm) Excited->Ground Fluorescence Emission Triplet Triplet State (T1) (Long-lived, Reactive) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence (Rare) ROS Reactive Oxygen Species (Singlet Oxygen) Triplet->ROS Energy Transfer Bleached Photobleached Product (Non-fluorescent) ROS->Bleached Chemical Oxidation (Destruction of Chromophore) Stabilization Sulfonation Stabilization: Reduces ISC & Aggregation Stabilization->Triplet Inhibits Formation

    Figure 1: Jablonski diagram illustrating the photobleaching pathway. AF568 minimizes Intersystem Crossing (ISC) and aggregation, reducing the formation of reactive Triplet States compared to RRX.

    Experimental Protocol: Measuring Photobleaching Rates

    To objectively compare AF568 and RRX in your specific biological context, use this standardized "Continuous Illumination Assay." This protocol eliminates variables such as mounting media and objective lens numerical aperture (NA).

    Materials
    • Sample: Fixed cells (e.g., HeLa) stained with Primary Ab + Secondary Ab-AF568 (Sample A) and Secondary Ab-RRX (Sample B).

    • Mounting Media: Non-hardening antifade mountant (e.g., ProLong Glass or Fluoromount-G). Crucial: Use the exact same media for both.

    • Microscope: Widefield or Confocal microscope with stable light source (LED or Laser).

    Workflow Diagram

    ExperimentalProtocol Prep 1. Sample Preparation Fixation -> Permeabilization -> Staining (Keep Ab concentration identical) Acquisition 2. Image Acquisition Setup Disable Auto-Gain/Exposure Set Exposure to <75% Saturation Prep->Acquisition TimeLapse 3. Continuous Illumination Acquire 1 frame/sec for 120-300 sec Excitation shutter remains OPEN Acquisition->TimeLapse Analysis 4. Quantitative Analysis (ImageJ/Fiji) Measure ROI Mean Intensity Subtract Background TimeLapse->Analysis Normalization 5. Data Normalization I(t) / I(0) = Relative Intensity Plot Decay Curve Analysis->Normalization

    Figure 2: Step-by-step workflow for generating comparative photobleaching decay curves.

    Step-by-Step Methodology
    • Identify Region of Interest (ROI): Select a field of view with moderate fluorescence intensity. Avoid saturated pixels (intensity = 255 or 65535).

    • Set Acquisition Parameters:

      • Exposure Time: 100–200 ms.

      • Light Intensity: 50% or 100% (keep constant).

      • Interval: No delay (stream mode) or 1-second intervals.

      • Duration: 300 seconds (5 minutes).

    • Data Processing (Fiji/ImageJ):

      • Image > Stacks > Plot Z-axis Profile.

      • Copy values to Excel/Prism.

      • Normalize: Divide all intensity values

        
         by the initial intensity 
        
        
        
        (
        
        
        ).
    • Calculate

      
      :  Determine the time point where normalized intensity drops to 0.5.
      

    Application Recommendations

    ApplicationRecommended DyeRationale
    Confocal Laser Scanning (CLSM) Alexa Fluor 568 The 561 nm laser line excites AF568 (Ex 578) efficiently. The dye's resistance to the high-intensity focused laser spot is critical for 3D reconstruction.
    Super-Resolution (STED/STORM) Alexa Fluor 568 Requires extreme photostability to survive depletion lasers or blinking cycles. RRX will bleach too rapidly.
    Widefield Epifluorescence Either (AF568 Preferred) For simple snapshots, RRX is sufficient. However, AF568 provides a brighter signal-to-noise ratio, allowing for shorter exposure times.
    Flow Cytometry Alexa Fluor 568 Better spectral separation from PE (Phycoerythrin) and reduced spillover.

    References

    • Panchuk-Voloshina, N., et al. (1999). "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates." Journal of Histochemistry & Cytochemistry.

    • Thermo Fisher Scientific. "Alexa Fluor 568 Dye - Specification Sheet." Thermo Fisher Scientific Product Guide.

    • Jackson ImmunoResearch. "Rhodamine Red-X (RRX) Conjugates Technical Information." Jackson ImmunoResearch Laboratories.

    • University of California, Irvine (UCI). "Alexa Fluor Dyes - Simply the Best and Brightest." UCI Department of Chemistry.

    • Mahmoudian, J., et al. (2011). "Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody." Cell Journal (Yakhteh).[6]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.